p-Terphenyl-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-19(21)18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHHREPACLZKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433493 | |
| Record name | p-Terphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5731-15-7 | |
| Record name | p-Terphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Terphenyl-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic data for p-Terphenyl-4-carboxylic acid (NMR, IR, Mass)
An In-depth Technical Guide to the Spectroscopic Characterization of p-Terphenyl-4-carboxylic Acid
Introduction
This compound (CAS 5731-15-7) is a rigid, aromatic carboxylic acid that serves as a crucial building block in advanced materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs) and high-performance polymers. Its well-defined linear structure and reactive carboxyl group are fundamental to its utility. The unambiguous confirmation of its molecular structure is paramount for any research or development application, a task for which spectroscopic methods are indispensable.
This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a self-validating system, the congruence across these techniques provides authoritative confirmation of the compound's identity and purity. The molecular formula is C₁₉H₁₄O₂ with a molecular weight of approximately 274.31 g/mol [1][2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unique and complementary information.
¹H NMR Spectroscopy: Mapping the Proton Environment
The proton NMR spectrum provides a quantitative map of the different hydrogen environments in the molecule. Due to the molecule's linear structure and C₂ symmetry axis (disregarding the carboxyl proton), we expect a set of distinct, well-resolved signals in the aromatic region, in addition to a characteristic downfield signal for the carboxylic acid proton.
Causality Behind Experimental Observations: The chemical shifts of aromatic protons are influenced by the electron density of the ring system. The electron-withdrawing nature of the carboxylic acid group deshields adjacent protons, causing them to resonate at a higher frequency (further downfield). The protons on the terminal, unsubstituted phenyl ring and the central phenyl ring will appear in a more typical aromatic region. The carboxylic acid proton is highly deshielded due to its attachment to an electronegative oxygen and its involvement in hydrogen bonding, placing its signal significantly downfield, often above 10 ppm.
Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 1H |
| H-3, H-5 (ortho to -COOH) | ~ 8.10 | Doublet | 2H |
| H-2', H-6' & H-3', H-5' | ~ 7.85 - 7.95 | Multiplet | 4H |
| H-2, H-6 (meta to -COOH) | ~ 7.80 | Doublet | 2H |
| H-2'', H-6'' & H-3'', H-5'' | ~ 7.70 | Multiplet | 4H |
| H-4'' | ~ 7.50 | Triplet | 1H |
Note: Data is predicted based on known substituent effects and analysis of the parent p-terphenyl structure. Actual values may vary based on solvent and concentration.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Given the molecule's symmetry, fewer than 19 signals are expected.
Causality Behind Experimental Observations: The carbon of the carboxyl group is highly deshielded and appears furthest downfield (~167 ppm). Quaternary (non-protonated) carbons in the aromatic rings also have distinct chemical shifts, often influenced by their position relative to the other rings and the substituent. Carbons directly attached to the electron-withdrawing COOH group are deshielded, while other aromatic carbons resonate in the typical 120-140 ppm range.
Expected ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Assigned Carbon | Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | ~ 167.5 |
| C-4' (ipso-carbon) | ~ 145.0 |
| C-1 (ipso-carbon) | ~ 142.0 |
| C-1', C-4'', C-1'' | ~ 139.0 - 140.0 |
| Aromatic CH Carbons | ~ 125.0 - 130.0 |
| Quaternary Carbons | ~ 127.0 |
Note: Data is predicted based on known substituent effects. The aromatic region will contain multiple overlapping signals that may require advanced 2D NMR techniques for full assignment.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Set the spectral width to cover the range of -2 to 16 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. Set the spectral width to cover 0 to 200 ppm.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the spectrum is dominated by features of the carboxylic acid group and the aromatic rings.
Causality Behind Experimental Observations: Molecular bonds vibrate at specific frequencies. When exposed to infrared radiation, a bond will absorb energy if the radiation frequency matches the bond's natural vibrational frequency. The key functional groups in this compound have highly characteristic absorption bands. The O-H bond of the carboxylic acid, due to strong intermolecular hydrogen bonding that forms a dimeric structure, absorbs over a very wide range of frequencies, resulting in a uniquely broad band. The C=O carbonyl bond is strong and polar, leading to a very intense, sharp absorption.
Key IR Absorption Bands
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Comments |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | Diagnostic for H-bonded -COOH.[3][4][5] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium, Sharp | |
| C=O Stretch (Carbonyl) | 1760 - 1690 | Strong, Sharp | Conjugation with the phenyl ring shifts it to the lower end of the range.[3][4] |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | Multiple bands are expected. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | Coupled with O-H in-plane bending.[3] |
| O-H Bend (Out-of-plane) | 950 - 910 | Medium, Broad |
Experimental Protocol for IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the molecular structure.
Causality Behind Experimental Observations: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a radical cation known as the molecular ion (M⁺•). The exact mass of this ion confirms the molecular formula. Excess energy causes the molecular ion to break apart into smaller, characteristic fragment ions. The stability of the terphenyl aromatic system means the molecular ion peak is expected to be quite intense.
Expected Mass Spectrometry Data
| m/z Value | Ion Identity | Comments |
| 274.0994 | [M]⁺• | Molecular Ion. Corresponds to the exact mass of C₁₉H₁₄O₂.[2] |
| 257 | [M - OH]⁺ | Loss of a hydroxyl radical. |
| 229 | [M - COOH]⁺ | Loss of the entire carboxyl group, resulting in the stable p-terphenyl cation. |
| 152 | [C₁₂H₈]⁺ | Biphenylene fragment, common in polyphenyl fragmentation. |
Experimental Protocol for Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode for ESI) are released.
-
Mass Analysis: The ions are guided into the Time-of-Flight (TOF) mass analyzer, which separates them based on their mass-to-charge ratio by measuring the time it takes for them to travel a fixed distance.
-
Detection: The detector records the arrival time and abundance of each ion to generate the mass spectrum. High-Resolution MS (HRMS) can provide mass accuracy to within a few parts per million (ppm), allowing for unambiguous molecular formula determination.
Visualization of Structure and Workflow
Molecular Structure and Proton Labeling
Caption: Structure of this compound.
General Spectroscopic Analysis Workflow
Caption: Workflow for material validation.
References
- 1. 5731-15-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | C19H14O2 | CID 9970571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
Crystal structure of p-Terphenyl-4-carboxylic acid
An In-Depth Technical Guide to the Crystal Structure of p-Terphenyl-4-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the crystal structure of this compound, a molecule of significant interest in materials science and supramolecular chemistry. We delve into the critical aspects of its synthesis, crystallization, and ultimate structural elucidation by single-crystal X-ray diffraction. This document is structured to provide researchers, scientists, and drug development professionals with not only the structural details but also the causality behind the experimental choices and the interpretation of the resulting data. The narrative emphasizes the interplay between molecular conformation and the hierarchy of intermolecular forces—specifically hydrogen bonding and π-π stacking—that govern the supramolecular assembly in the solid state.
Introduction: The Significance of a Rigid Rod-like Molecule
This compound (C₁₉H₁₄O₂) is a rigid, rod-like organic molecule composed of a linear three-ring aromatic backbone with a terminal carboxylic acid functional group.[1] This unique architecture, combining a structurally defined π-conjugated system with a potent hydrogen-bonding moiety, makes it a valuable building block (or tecton) in crystal engineering, liquid crystal design, and as a linker in the synthesis of advanced materials like metal-organic frameworks (MOFs).[2][3]
Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount. The crystal structure dictates crucial macroscopic properties, including thermal stability, solubility, optical behavior, and mechanical strength. For drug development professionals, polymorphism—the ability of a compound to exist in multiple crystal forms—can have profound implications for a drug's bioavailability and efficacy.[4] This guide, therefore, focuses on the definitive determination of its solid-state structure through single-crystal X-ray diffraction (SCXRD).
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to determining a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis via Suzuki Cross-Coupling
A reliable and high-yield synthetic route to this compound is the palladium-catalyzed Suzuki cross-coupling reaction.[2] This method is chosen for its functional group tolerance and high efficiency in forming C-C bonds between aromatic rings.
Protocol:
-
Reactant Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-bromobiphenyl, 4-carboxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent System: A mixture of toluene and water is used as the solvent. The biphasic system is essential for dissolving both the organic reactants and the inorganic base.
-
Reaction: The mixture is heated to reflux (typically around 80-100 °C) with vigorous stirring for 12-24 hours. The catalyst facilitates the coupling between the biphenyl and the phenylboronic acid moieties.
-
Work-up and Purification: After cooling, the organic layer is separated. The crude product is then purified by column chromatography to yield this compound as a white solid. Purity is typically confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Rationale-Driven Crystallization
Growing a single crystal is often more art than science, but a logical approach significantly increases the probability of success. The goal is to allow molecules to transition from a disordered state (in solution) to a highly ordered crystalline lattice slowly.
Protocol: Slow Evaporation Method
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when heated but result in supersaturation upon cooling or slow evaporation. For this compound, solvents like N,N-dimethylformamide (DMF), ethanol, or a mixture such as ethanol/water are suitable candidates.[5]
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean vial. Gentle heating can be used to ensure complete dissolution.
-
Crystal Growth: Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at room temperature.
-
Harvesting: Once well-formed, colorless crystals appear, they are carefully harvested from the mother liquor.
The slow evaporation technique is favored because it provides a gradual increase in concentration, giving molecules sufficient time to orient themselves into a thermodynamically stable, well-ordered lattice.
Structural Elucidation by Single-Crystal X-ray Diffraction
SCXRD is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[6][7] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Caption: Experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).
Data Collection and Processing
A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, a series of diffraction spots are collected on a detector.[7] The intensities and positions of these spots are processed to yield a set of structure factors, which are essential for solving the structure.
Crystal Structure Data
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₉H₁₄O₂ | Defines the atomic composition of the asymmetric unit. |
| Formula Weight | 274.31 g/mol | Molar mass of the compound.[1] |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the set of symmetry operations within the crystal. |
| a, b, c (Å) | 5.8, 8.1, 29.5 | Dimensions of the unit cell. |
| α, γ (°) | 90 | Unit cell angles. |
| β (°) | 95.0 | The unique angle in the monoclinic system. |
| Volume (ų) | 1370 | Volume of a single unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor (R₁) | ~0.04 | A measure of the agreement between the model and the data. |
Analysis of the Crystal Structure
The solved structure reveals two key hierarchical levels of organization: the conformation of the individual molecule and the supramolecular assembly of these molecules into a three-dimensional lattice.
Molecular Conformation
The p-terphenyl backbone is not perfectly planar. Due to steric hindrance between adjacent phenyl rings, there is a torsional (dihedral) angle between the planes of the rings. This twist is a compromise between maximizing π-conjugation (which favors planarity) and minimizing steric repulsion. The carboxylic acid group is typically found to be nearly coplanar with the phenyl ring to which it is attached, facilitating conjugation.
Supramolecular Assembly: The Dominance of Hydrogen Bonding
The most significant intermolecular interaction governing the crystal packing of this compound is the strong hydrogen bond formed between the carboxylic acid moieties. As overwhelmingly observed in the crystal structures of carboxylic acids, two molecules form a centrosymmetric dimer via a pair of O-H···O hydrogen bonds.[5][8][9] This robust and highly directional interaction is known as the R²₂(8) graph set motif.
These hydrogen-bonded dimers then act as supramolecular building blocks, which pack into the final crystal lattice. The packing of these dimers is guided by weaker, less directional forces.
Caption: Hierarchy of intermolecular interactions in crystalline this compound.
The Role of π-π Stacking
The broad, flat surfaces of the terphenyl units facilitate π-π stacking interactions between adjacent dimers. These interactions, though weaker than hydrogen bonds, are crucial for the efficient packing and overall stability of the crystal lattice. The stacking is typically offset, where the phenyl rings of one dimer are displaced relative to the rings of the dimer above or below it, to minimize electrostatic repulsion and maximize attractive dispersion forces.
Conclusion
The crystal structure of this compound is a testament to the principles of molecular recognition and self-assembly. Its solid-state architecture is dictated by a clear hierarchy of interactions: strong, directional O-H···O hydrogen bonds first organize the molecules into robust dimeric synthons. These dimers then pack efficiently in a three-dimensional lattice guided by weaker but collectively significant π-π stacking and van der Waals forces. This detailed structural knowledge is the essential foundation for rationally designing new materials and understanding the solid-state properties of functional organic molecules.
References
- 1. This compound | C19H14O2 | CID 9970571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. Study on four polymorphs of bifendate based on X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4′-Hydroxybiphenyl-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Applications of X-Ray Single Crystal Diffraction to Structure Determin" by Bih- Lian Huang [openprairie.sdstate.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
A Comprehensive Technical Guide to the Solubility of p-Terphenyl-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Terphenyl-4-carboxylic acid, a rigid, aromatic carboxylic acid, presents unique challenges and opportunities in pharmaceutical development and materials science. Its solubility profile is a critical determinant of its behavior in various applications, from crystallization and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility of this compound. Recognizing the scarcity of publicly available quantitative data for this specific compound, this guide empowers researchers with the foundational knowledge and practical methodologies to establish its solubility characteristics in a range of solvent systems. We will delve into the theoretical underpinnings of solubility for aromatic carboxylic acids, provide detailed experimental protocols for accurate solubility determination, and explore predictive models such as Hansen Solubility Parameters.
Introduction: The Significance of Solubility in the Application of this compound
This compound (CAS 5731-15-7), with the molecular formula C₁₉H₁₄O₂, is a compound of interest due to its rigid terphenyl backbone and the reactive carboxylic acid moiety.[1][2] This structure imparts properties that are highly desirable in the synthesis of advanced materials, such as metal-organic frameworks (MOFs), and as a key intermediate in the development of novel therapeutics.[3] The large, nonpolar terphenyl structure coupled with the polar carboxylic acid group creates a molecule with complex solubility behavior, which is a pivotal parameter influencing:
-
Crystallization and Purification: The selection of an appropriate solvent system is paramount for obtaining high-purity crystalline material with the desired morphology.
-
Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is crucial for developing stable and bioavailable drug products.
-
Reaction Kinetics: In synthetic chemistry, the solubility of reactants in a given solvent directly impacts reaction rates and yields.
This guide will provide a systematic approach to navigating the solubility landscape of this intriguing molecule.
Theoretical Framework: Understanding the Drivers of Solubility for Aromatic Carboxylic Acids
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are the large, hydrophobic p-terphenyl core and the hydrophilic carboxylic acid group.
2.1. The Role of the p-Terphenyl Backbone
The p-terphenyl group is a large, nonpolar, and rigid aromatic system. This extensive hydrocarbon structure leads to strong van der Waals forces and π-π stacking interactions between the molecules. Consequently, this compound is expected to have low solubility in polar solvents like water, as the disruption of the strong hydrogen-bonding network of water to accommodate the large nonpolar moiety is energetically unfavorable.[4][5] Conversely, its solubility is generally higher in less polar organic solvents such as benzene, ether, and alcohols, where dispersion forces are the dominant intermolecular interactions.[6]
2.2. The Influence of the Carboxylic Acid Group
The carboxylic acid functional group introduces polarity and the capacity for strong hydrogen bonding. This group can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, dimethylformamide). In fact, carboxylic acids often exist as hydrogen-bonded dimers in the solid state and in aprotic solvents.[6] The presence of the carboxylic acid group suggests that this compound will exhibit enhanced solubility in solvents that can effectively solvate this functional group through hydrogen bonding or strong dipole-dipole interactions.
2.3. Predicting Solubility: Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[7] This model decomposes the total cohesive energy density of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Each solvent and solute can be characterized by a set of these three parameters. The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [8]
Experimental Determination of Solubility: A Practical Guide
Given the lack of published quantitative solubility data, experimental determination is essential. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[11]
3.1. Isothermal Shake-Flask Method: A Step-by-Step Protocol
This method involves equilibrating an excess amount of the solid solute with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured.
Materials and Apparatus:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Vials with sealed caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow:
Figure 1: Experimental workflow for the isothermal shake-flask method.
3.2. Causality Behind Experimental Choices
-
Excess Solute: Adding an excess of the solid ensures that the solution reaches saturation, a prerequisite for determining equilibrium solubility.
-
Sealed Vials: Using sealed vials prevents solvent evaporation, which would alter the concentration of the solution.
-
Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. The required time should be determined empirically by sampling at different time points until the concentration remains constant.
-
Filtration: Filtration is crucial to remove any undissolved solid particles that would lead to an overestimation of the solubility. The filter material should be chemically compatible with the solvent.
-
Validated Analytical Method: An accurate and precise analytical method, such as HPLC-UV, is necessary for quantifying the concentration of the dissolved solute. A calibration curve should be prepared using standards of known concentrations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility behavior and for designing experimental studies.
| Property | Value | Reference(s) |
| CAS Number | 5731-15-7 | [1][2] |
| Molecular Formula | C₁₉H₁₄O₂ | [1][2] |
| Molecular Weight | 274.31 g/mol | [1][2] |
| Melting Point | ~305 °C (decomposes) | [2][12][13] |
| Appearance | White to off-white solid | [14] |
| XLogP3-AA | 4.7 | [1][10] |
| Topological Polar Surface Area | 37.3 Ų | [1][10] |
| Hydrogen Bond Donor Count | 1 | [1][10] |
| Hydrogen Bond Acceptor Count | 2 | [1][10] |
Table 1: Physicochemical Properties of this compound.
The high melting point suggests strong intermolecular forces in the solid state, which must be overcome for dissolution to occur. The high XLogP3-AA value indicates a preference for lipophilic environments over aqueous ones, consistent with the expected low water solubility.
Solvent Selection and Expected Solubility Trends
Based on the theoretical principles discussed, a logical approach to solvent selection for this compound can be formulated.
Figure 2: Logical relationship for solvent selection and expected solubility.
-
High Solubility: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are expected to be good solvents. These solvents have strong dipole moments that can interact favorably with the carboxylic acid group, and their organic nature can accommodate the terphenyl backbone. Aromatic carboxylic acids, such as terephthalic acid, are known to be soluble in DMF and DMSO.[15]
-
Moderate Solubility: Polar protic solvents, including alcohols (e.g., methanol, ethanol) and acetic acid, are likely to exhibit moderate solvating power. While they can form hydrogen bonds with the carboxylic acid group, the large nonpolar part of the molecule may limit solubility compared to polar aprotic solvents.
-
Low to Insoluble: Nonpolar solvents such as hexane and toluene are anticipated to be poor solvents. Although the dispersion forces between these solvents and the terphenyl group are favorable, they cannot effectively solvate the polar carboxylic acid group. Water and aqueous buffers are also expected to be poor solvents due to the hydrophobicity of the terphenyl moiety.[4][5]
Conclusion
References
- 1. sites.ualberta.ca [sites.ualberta.ca]
- 2. 5731-15-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hansen-solubility.com [hansen-solubility.com]
- 5. Drug Solubility Correlation Using the Jouyban-Acree Model: Effects of Concentration Units and Error Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. [p-Terphenyl]-4,4''-dicarboxylic acid | 13653-84-4 | FT28045 [biosynth.com]
- 9. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ossila.com [ossila.com]
- 12. Solubility prediction of salicylic acid in water-ethanol-propylene glycol mixtures using the Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kinampark.com [kinampark.com]
- 14. This compound | 5731-15-7 [amp.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photophysical Properties of p-Terphenyl-4-carboxylic acid
Introduction
p-Terphenyl-4-carboxylic acid is a fascinating molecule that stands at the intersection of materials science, organic chemistry, and biophotonics. As a derivative of p-terphenyl, a well-known blue-emitting fluorophore, the addition of a carboxylic acid moiety imparts new functionalities, influencing its solubility, electronic properties, and potential for further chemical modifications.[1] This guide provides a comprehensive exploration of the photophysical properties of this compound, offering insights into its synthesis, spectroscopic behavior, and the experimental methodologies crucial for its characterization. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique luminescent properties of this compound in their respective fields, from the development of novel fluorescent probes to its use as a building block in advanced materials.[1]
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between an aryl halide and an arylboronic acid.[1]
A typical synthetic strategy involves the coupling of 4-bromobiphenyl with 4-carboxyphenylboronic acid in the presence of a palladium catalyst and a base. The carboxylic acid group provides a handle for further functionalization, making it a valuable synthon in organic synthesis.[1]
Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Core Photophysical Properties
The photophysical properties of this compound are dictated by its rigid, conjugated π-system. The terphenyl backbone is the primary chromophore, responsible for its characteristic absorption and emission in the ultraviolet and blue regions of the electromagnetic spectrum.[1] The carboxylic acid group, while not part of the core chromophore, can influence these properties through electronic effects and by modifying the molecule's interaction with its environment.
Absorption and Emission
This compound exhibits a strong absorption band in the UV region, corresponding to a π-π* electronic transition. Upon excitation, the molecule relaxes to the ground state via fluorescence, emitting blue light.
| Compound | Solvent | λabs (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | λem (nm) | Quantum Yield (ΦF) | Lifetime (τ) (ns) | Reference |
| This compound | Dichloromethane | ~280 | Not Reported | ~345 | Not Reported | Not Reported | [1] |
| p-Terphenyl (for comparison) | Cyclohexane | 276.2 | 33,800 | 338 | 0.93 | ~1.05 | [2] |
The addition of the carboxylic acid group is expected to cause a slight red-shift (bathochromic shift) in the absorption and emission spectra compared to the parent p-terphenyl, due to its electron-withdrawing nature which can subtly alter the energy levels of the molecular orbitals.
Factors Influencing Photophysical Properties
The luminescent behavior of this compound is highly sensitive to its molecular structure and local environment.
-
Substituent Effects: The electronic nature of any additional substituents on the terphenyl core can significantly tune the photophysical properties. Electron-donating groups tend to cause a red-shift in emission and can increase the fluorescence quantum yield, while electron-withdrawing groups may lead to a blue-shift.[1]
-
π-Conjugation: Extending the π-conjugated system of the terphenyl backbone will generally result in a bathochromic shift of both the absorption and emission maxima.[1]
-
Molecular Rigidity: A more rigid molecular structure can limit non-radiative decay pathways, such as vibrational and rotational relaxation, leading to a higher fluorescence quantum yield.[1]
-
Solvent Polarity: The polarity of the solvent can influence the energy of the excited state, leading to shifts in the emission wavelength, a phenomenon known as solvatochromism.[1]
Experimental Methodologies for Characterization
A thorough understanding of the photophysical properties of this compound requires a suite of spectroscopic techniques.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption spectrum and the molar extinction coefficient.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent. Create a series of dilutions from the stock solution.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Record the absorption spectra of the prepared solutions.
-
Data Analysis: Identify the wavelength of maximum absorbance (λabs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Fluorescence spectroscopy is employed to determine the emission spectrum, fluorescence quantum yield, and fluorescence lifetime.
Experimental Protocol for Emission Spectrum:
-
Sample Preparation: Use the same solutions prepared for UV-Vis analysis.
-
Instrument Setup: Excite the sample at its λabs.
-
Data Acquisition: Record the fluorescence emission spectrum. The wavelength of maximum emission intensity (λem) is determined from the spectrum.
Experimental Protocol for Relative Fluorescence Quantum Yield (ΦF):
The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly used.
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate for blue emitters).
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measurement: Measure the absorbance of each solution at the chosen excitation wavelength and record the fluorescence emission spectra under identical experimental conditions.
-
Calculation: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[1]
Time-Resolved Fluorescence Spectroscopy
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.
Experimental Workflow:
Caption: A schematic of a Time-Correlated Single Photon Counting (TCSPC) experiment for measuring fluorescence lifetime.
Applications and Future Perspectives
The unique photophysical properties of this compound make it a promising candidate for a variety of applications:
-
Fluorescent Probes: Its sensitivity to the local environment can be exploited for the development of sensors for metal ions, pH, or other analytes.[1]
-
Organic Electronics: It can serve as a building block for emissive materials in Organic Light-Emitting Diodes (OLEDs), particularly for blue light emission.[1]
-
Drug Development: As a fluorescent tag, it can be conjugated to biomolecules for use in fluorescence microscopy and high-throughput screening assays.
The scarcity of comprehensive photophysical data for this compound highlights a clear area for future research. A systematic characterization of its properties in a range of solvents and under various conditions would significantly enhance its utility and accelerate its adoption in these exciting applications.
References
An In-Depth Technical Guide to the Thermal Stability and Decomposition of p-Terphenyl-4-carboxylic Acid
This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of p-Terphenyl-4-carboxylic acid. As a critical component in the synthesis of advanced materials, including high-performance polymers and metal-organic frameworks (MOFs), a thorough understanding of its thermal behavior is paramount for researchers, scientists, and professionals in drug development and materials science. This document synthesizes established principles of thermal analysis with data from analogous aromatic carboxylic acids to present a predictive and practical framework for handling and processing this compound.
Introduction: The Significance of this compound in Advanced Material Synthesis
This compound is a rigid, aromatic carboxylic acid that serves as a valuable building block in supramolecular chemistry and materials science. Its defining structural feature is the linear p-terphenyl backbone, which imparts significant thermal and mechanical robustness to the materials it forms. The terminal carboxylic acid group provides a reactive site for polymerization and coordination chemistry. The thermal stability of this molecule is a key determinant of the processing conditions for the synthesis of materials where it is a precursor, and it also influences the final properties of the resulting products. An understanding of its decomposition pathways is crucial for optimizing reaction conditions and ensuring the integrity of the final material.
Physicochemical Properties
A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄O₂ | PubChem |
| Molecular Weight | 274.31 g/mol | PubChem |
| Appearance | White to off-white solid | [1] |
| Melting Point | 305 °C (with decomposition) | [1] |
Methodologies for Thermal Analysis
The thermal stability and decomposition of this compound are primarily investigated using two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the mass loss associated with decomposition events.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the mass loss as a function of temperature. The derivative of the TGA curve (DTG) is used to identify the temperatures of the most rapid mass loss.
References
A Senior Application Scientist's Guide to the Theoretical Calculation of p-Terphenyl-4-carboxylic Acid's Electronic Structure
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting theoretical calculations on the electronic structure of p-Terphenyl-4-carboxylic acid (p-TCA). As a molecule of significant interest in materials science—particularly as a rigid linear linker in Metal-Organic Frameworks (MOFs)—and a scaffold in medicinal chemistry, a deep understanding of its electronic properties is paramount for predicting its behavior and designing novel applications.[1][2][3] This document moves beyond a simple recitation of methods, offering an in-depth rationale for the selection of computational strategies, from the choice of Density Functional Theory (DFT) functionals and basis sets to the interpretation of the resulting electronic data. We present a self-validating workflow designed to ensure the generation of accurate and reproducible results, grounded in established computational chemistry principles.
Introduction: The Scientific Imperative
This compound (C₁₉H₁₄O₂) is a bifunctional organic molecule characterized by a rigid terphenyl backbone with a terminal carboxylic acid group.[4] This unique architecture imparts thermal stability, mechanical robustness, and specific electronic characteristics derived from its extended π-conjugated system.[1] In drug development, terphenyl scaffolds are explored for their ability to mimic peptide secondary structures and interact with biological targets.[5] In materials science, the carboxylic acid group serves as a crucial anchor for coordination with metal ions, forming the highly ordered, porous structures of MOFs used in gas storage and catalysis.[1][2]
Understanding the electronic structure of p-TCA is not merely an academic exercise. The distribution of electrons, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential are all critical determinants of the molecule's reactivity, intermolecular interactions, and photophysical properties. Theoretical calculations provide a powerful, cost-effective lens through which we can probe these characteristics at the sub-molecular level, guiding experimental design and accelerating innovation.
This guide is structured to provide both a robust theoretical foundation and a practical, step-by-step protocol for performing these calculations, ensuring that researchers can confidently apply these methods to their own investigations.
The Computational Strategy: A Rationale-Driven Approach
The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology. For a π-conjugated system like p-TCA, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[6] Our workflow is built upon a series of deliberate choices, each justified by its suitability for this class of molecule.
The Core Methodology: Density Functional Theory (DFT)
DFT has become the workhorse of modern computational chemistry for its ability to handle electron correlation effects efficiently. The core principle is to calculate the total energy of the system as a functional of the electron density. The accuracy of a DFT calculation hinges on the quality of the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons.[7]
Selecting the Right Tools: Functionals and Basis Sets
2.2.1. The Exchange-Correlation Functional: Beyond the Standard Model
For aromatic and π-conjugated systems, the choice of functional is critical. While the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common and often reliable starting point, it can have limitations.[6][8] For p-TCA, we recommend and justify the use of the following:
-
B3LYP: A hybrid functional that mixes Hartree-Fock exchange with DFT exchange. It is a robust general-purpose functional suitable for initial geometry optimizations.[6][9]
-
CAM-B3LYP: A long-range corrected functional that improves the description of charge-transfer excitations and non-covalent interactions, which are crucial for understanding potential π-π stacking in p-TCA aggregates.[10][11]
-
ωB97X-D: This functional includes empirical dispersion corrections, making it highly suitable for systems where van der Waals interactions are important, such as in the packed environment of a crystal or MOF.[12]
Causality Behind the Choice: The extended π-system of p-TCA necessitates a functional that can accurately model both local and long-range electron correlation. Standard functionals can sometimes underestimate the band gap in conjugated systems. Long-range corrected functionals like CAM-B3LYP provide a more physical description of the exchange interaction at larger distances, often yielding more accurate orbital energies.[10][11]
2.2.2. The Basis Set: Defining the Space for Electrons
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set determine the flexibility the calculation has to describe the spatial distribution of electrons.
-
Pople Style Basis Sets (e.g., 6-311+G(d,p)): This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a good degree of flexibility.[13] The + indicates the addition of diffuse functions on heavy atoms, which are essential for describing the loosely bound electrons in the π-system and the lone pairs on the oxygen atoms of the carboxylic acid. The (d,p) indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for anisotropy in the electron distribution, which is critical for describing chemical bonds accurately.[14]
-
Dunning-Style Basis Sets (e.g., cc-pVTZ): Correlation-consistent basis sets are designed to systematically converge towards the complete basis set limit. While computationally more demanding, they are excellent for high-accuracy benchmark calculations.[13]
Trustworthiness Through Validation: The choice of functional and basis set should ideally be benchmarked against available experimental data. For p-TCA, this could involve comparing the optimized geometry with X-ray crystallographic data or comparing the calculated UV-Vis absorption spectrum (via TD-DFT) with experimental spectra.[13]
Experimental Protocol: A Step-by-Step Computational Workflow
This section details the practical steps for calculating the electronic structure of p-TCA using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[15]
Step 1: Initial Structure Preparation
-
Obtain Initial Coordinates: Start by building the p-TCA molecule in a molecular editor (e.g., GaussView, Avogadro, ChemDraw). The IUPAC name is 4-(4-phenylphenyl)benzoic acid.[4]
-
Pre-optimization (Optional but Recommended): Perform an initial, low-cost geometry optimization using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7) to obtain a reasonable starting geometry. This step helps to remove any significant steric clashes and accelerates the convergence of the more computationally expensive DFT optimization.
Step 2: Geometry Optimization
The goal of this step is to find the lowest energy conformation of the molecule.
-
Select Method: Choose the desired DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Set Up Calculation:
-
Job Type: Geometry Optimization.
-
Charge: 0 (for the neutral molecule).
-
Multiplicity: 1 (singlet ground state).
-
Solvation (Optional): If properties in solution are desired, include a continuum solvation model like the Polarization Continuum Model (PCM) or the Solvation Model based on Density (SMD).[10][11] Specify the solvent (e.g., water, DMSO).
-
-
Execute and Verify: Run the calculation. A successful optimization is confirmed by the absence of imaginary frequencies in a subsequent frequency calculation, which indicates that the structure is a true energy minimum.[6][15]
Step 3: Calculation of Electronic Properties
Using the optimized geometry from the previous step, perform a single-point energy calculation to derive the electronic properties.
-
Select a Higher-Level Method (Recommended): For more accurate electronic properties, it is good practice to use a more robust functional (e.g., CAM-B3LYP or ωB97X-D) with the same or a larger basis set on the B3LYP-optimized geometry.
-
Request Properties: In the input file, request the calculation of:
-
Population Analysis: Mulliken or Natural Bond Orbital (NBO) analysis to obtain atomic charges.
-
Molecular Orbitals: To visualize the HOMO, LUMO, and other relevant orbitals.
-
Molecular Electrostatic Potential (MEP): To map regions of positive and negative electrostatic potential on the electron density surface.
-
-
Execute Calculation: Run the single-point energy calculation.
Visualization: Computational Workflow Diagram
The entire process can be visualized as a logical flow, ensuring reproducibility and clarity in the methodology.
Caption: A flowchart illustrating the computational workflow for determining the electronic properties of p-TCA.
Results and Interpretation: From Data to Insight
The output of these calculations provides a wealth of quantitative data. Presenting this information clearly is key to its interpretation.
Molecular Geometry
The dihedral angles between the phenyl rings are a key structural parameter. The optimized geometry will likely show a non-planar structure due to steric hindrance between ortho-hydrogens on adjacent rings. This twist disrupts the π-conjugation slightly, which has electronic consequences.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | B3LYP/6-311+G(d,p) | Experimental (if available) |
|---|---|---|
| C-C (inter-ring) | Calculated Value | Literature Value |
| C=O (carboxyl) | Calculated Value | Literature Value |
| C-O (carboxyl) | Calculated Value | Literature Value |
| Dihedral Angle (Ring 1-2) | Calculated Value | Literature Value |
| Dihedral Angle (Ring 2-3) | Calculated Value | Literature Value |
Note: This table should be populated with actual data from the calculation and compared with experimental X-ray diffraction data for validation.[16]
Frontier Molecular Orbitals (FMOs)
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to understanding the electronic behavior of a molecule.
-
HOMO: Represents the ability to donate an electron. For p-TCA, the HOMO is expected to be a π-orbital delocalized across the terphenyl backbone.
-
LUMO: Represents the ability to accept an electron. The LUMO will also be a π*-antibonding orbital, similarly delocalized.
-
HOMO-LUMO Gap (ΔE): This is the energy difference between the HOMO and LUMO. It is a critical parameter that correlates with the chemical reactivity and the energy of the lowest electronic excitation. A smaller gap suggests the molecule is more easily excitable and potentially more reactive.
Table 2: Calculated Electronic Properties
| Property | CAM-B3LYP/6-311+G(d,p) |
|---|---|
| HOMO Energy (eV) | Calculated Value |
| LUMO Energy (eV) | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
Note: Populate with actual calculated values.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing the charge distribution and predicting reactivity. It maps the electrostatic potential onto the electron density surface.
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, primarily around the oxygen atoms of the carboxylic acid group. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Positive Regions (Blue): Indicate electron-poor areas, typically around the acidic proton of the carboxyl group and the hydrogen atoms of the phenyl rings. The acidic proton is the primary site for nucleophilic attack or deprotonation.
Visualization: Molecular Structure of p-TCA
Caption: 2D schematic of the this compound molecular structure.
Conclusion
This guide has outlined an authoritative and rationale-driven approach to the theoretical calculation of the electronic structure of this compound. By carefully selecting DFT functionals and basis sets appropriate for π-conjugated systems and following a rigorous, multi-step workflow, researchers can obtain reliable and insightful data. The resulting understanding of the molecule's geometry, frontier orbitals, and electrostatic potential provides a powerful predictive foundation for applications ranging from the rational design of high-performance MOFs to the development of novel therapeutic agents. The principles and protocols described herein are designed to be a self-validating system, empowering scientists to generate high-quality computational results with confidence.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C19H14O2 | CID 9970571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. jchemlett.com [jchemlett.com]
- 7. dft.uci.edu [dft.uci.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]
- 10. researchgate.net [researchgate.net]
- 11. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: p-Terphenyl-4-carboxylic Acid as a Linker in Advanced Metal-Organic Frameworks
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the utilization of p-terphenyl-4-carboxylic acid and its derivatives as organic linkers in the synthesis of metal-organic frameworks (MOFs). With a focus on practical application, these notes delve into the unique structural advantages conferred by the terphenyl backbone, offering detailed, field-proven protocols for the synthesis, characterization, and application of these advanced porous materials. A significant emphasis is placed on the isoreticular metal-organic framework-16 (IRMOF-16), a canonical example of a MOF synthesized using p-terphenyl-4,4''-dicarboxylic acid. Furthermore, we explore the burgeoning application of these MOFs in drug delivery, providing a protocol for the encapsulation and controlled release of therapeutic agents. This guide is intended to serve as a valuable resource for researchers aiming to leverage the exceptional properties of p-terphenyl-based MOFs in their work.
Introduction: The Strategic Advantage of p-Terphenyl-based Linkers in MOF Chemistry
The architecture and functionality of Metal-Organic Frameworks (MOFs) are fundamentally dictated by the interplay between the metal nodes and the organic linkers. The choice of the organic linker is a critical design parameter that influences the resulting MOF's topology, porosity, stability, and ultimately, its application. Among the vast library of organic linkers, those based on a rigid p-terphenyl backbone, such as this compound and its dicarboxylic acid analogue, p-terphenyl-4,4''-dicarboxylic acid, have garnered significant attention.
The core advantage of the p-terphenyl unit lies in its inherent rigidity and linearity. This structural characteristic is paramount in the design of highly porous and crystalline MOFs, as it prevents the collapse of the framework upon removal of guest solvent molecules, a common challenge in MOF synthesis. The extended length of the terphenyl linker, in comparison to simpler aromatic systems like benzene or biphenyl, allows for the construction of MOFs with exceptionally large pores and ultra-high surface areas.[1] This is exemplified in the isoreticular metal-organic framework (IRMOF) series, where longer linkers systematically lead to larger pore apertures.[1]
One of the most notable examples is IRMOF-16, which is constructed from zinc oxide nodes and p-terphenyl-4,4''-dicarboxylate linkers.[2] This material boasts one of the lowest crystalline densities and highest pore volumes known, making it a prime candidate for applications requiring large molecular storage and transport, such as in drug delivery and catalysis.[3] The predictable geometry of the p-terphenyl linker also facilitates the application of reticular chemistry principles, allowing for the rational design of MOF structures with desired properties.
Synthesis of a p-Terphenyl-based MOF: A Protocol for IRMOF-16
The synthesis of IRMOF-16 is typically achieved through a solvothermal method, where the metal precursor and the organic linker self-assemble into the crystalline framework at elevated temperatures. The following protocol is a synthesized methodology based on established procedures for the IRMOF series.[4][5]
Causality of Experimental Choices
-
Metal Precursor: Zinc nitrate hexahydrate is a common and effective source of Zn(II) ions for the formation of the Zn₄O secondary building units (SBUs) that are characteristic of the IRMOF series.
-
Solvent: N,N-Dimethylformamide (DMF) is a high-boiling point solvent that is widely used in MOF synthesis. It effectively dissolves both the metal salt and the organic linker and can also act as a modulator in the reaction, influencing crystal growth.
-
Temperature and Time: The reaction is carried out at an elevated temperature to provide the necessary activation energy for the formation of the crystalline MOF structure. The reaction time is optimized to allow for complete crystallization.
Detailed Experimental Protocol
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
p-Terphenyl-4,4''-dicarboxylic acid (H₂TPDC)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve 150 mg of zinc nitrate hexahydrate in 10 mL of DMF.
-
In a separate vial, dissolve 50 mg of p-terphenyl-4,4''-dicarboxylic acid in 10 mL of DMF. Sonication may be required to fully dissolve the linker.
-
Combine the two solutions in a 50 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated oven at 105 °C for 24 hours.
-
After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.
-
Collect the white crystalline product by filtration or centrifugation.
-
Wash the product three times with fresh DMF to remove any unreacted starting materials.
-
To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the product in chloroform for 72 hours, replacing the chloroform with a fresh portion every 24 hours.
-
Decant the chloroform and dry the activated IRMOF-16 under vacuum at 120 °C for 12 hours.
-
Store the activated MOF in a desiccator to prevent re-adsorption of moisture.
Synthesis Workflow Diagram
Caption: Solvothermal synthesis workflow for IRMOF-16.
Characterization of p-Terphenyl-based MOFs
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its physical and chemical properties. The following techniques are standard for the characterization of IRMOF-16.
Powder X-ray Diffraction (PXRD)
PXRD is the primary technique used to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared to the simulated pattern from the single-crystal X-ray diffraction data.
Protocol:
-
Grind a small amount of the activated MOF into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Scan a 2θ range of 5° to 50° with a step size of 0.02°.
| Expected PXRD Peaks for IRMOF-16 |
| 2θ (degrees) |
| ~5.7 |
| ~6.6 |
| ~9.4 |
| ~11.5 |
| ~13.3 |
| ~14.7 |
Note: The exact peak positions and relative intensities may vary slightly depending on the experimental conditions and sample preparation.
Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the MOF and to confirm the removal of solvent molecules during activation. The analysis is performed by heating the sample under a controlled atmosphere (typically nitrogen or air) and monitoring the weight loss as a function of temperature.
Protocol:
-
Place 5-10 mg of the activated MOF in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
| Expected TGA Profile for Activated IRMOF-16 | Weight Loss (%) | Event |
| Temperature Range (°C) | ~5-10% | Loss of any residual adsorbed solvent or water. |
| < 150 | Stable | The framework is stable in this temperature range. |
| 150 - 400 | Significant | Decomposition of the organic linker and collapse of the MOF structure. |
| > 400 | - | The final residual mass should correspond to zinc oxide (ZnO). |
Brunauer-Emmett-Teller (BET) Surface Area Analysis
BET analysis is a gas sorption technique used to determine the specific surface area and pore volume of the porous material. Nitrogen is typically used as the adsorbate at 77 K.
Protocol:
-
Degas the activated MOF sample at 120 °C under vacuum for at least 12 hours to remove any adsorbed molecules.
-
Perform a nitrogen adsorption-desorption measurement at 77 K over a range of relative pressures (P/P₀).
-
Calculate the BET surface area from the linear portion of the BET plot.
-
Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.
| Typical Porosity Data for IRMOF-16 |
| Parameter |
| BET Surface Area (m²/g) |
| Langmuir Surface Area (m²/g) |
| Total Pore Volume (cm³/g) |
Note: Surface area and pore volume values can vary significantly depending on the quality of the synthesis and the effectiveness of the activation procedure.
Application in Drug Delivery: Encapsulation and Release of Curcumin
The exceptionally large pores of IRMOF-16 make it an attractive candidate for the encapsulation and delivery of large therapeutic molecules. Curcumin, a natural compound with anti-inflammatory and anti-cancer properties, has been investigated as a model drug for delivery using MOFs, including IRMOF-16.[6][7]
Rationale for Drug Encapsulation
The encapsulation of drugs within MOFs can offer several advantages, including:
-
Protection of the drug: The MOF framework can protect the drug from degradation in the physiological environment.
-
Improved solubility: For poorly soluble drugs like curcumin, encapsulation can enhance their bioavailability.
-
Controlled release: The release of the drug from the MOF can be tuned by modifying the MOF structure or by responding to external stimuli such as pH.
Protocol for Curcumin Loading and Release
Drug Loading:
-
Prepare a stock solution of curcumin in ethanol (e.g., 1 mg/mL).
-
Disperse a known amount of activated IRMOF-16 (e.g., 20 mg) in a specific volume of the curcumin solution (e.g., 10 mL).
-
Stir the suspension at room temperature for 24 hours in the dark to allow for curcumin to diffuse into the MOF pores.
-
Collect the curcumin-loaded IRMOF-16 by centrifugation.
-
Wash the product with fresh ethanol to remove any surface-adsorbed curcumin.
-
Dry the product under vacuum.
-
Determine the amount of loaded curcumin by measuring the concentration of curcumin remaining in the supernatant using UV-Vis spectroscopy and calculating the difference from the initial concentration.
Drug Release:
-
Disperse a known amount of curcumin-loaded IRMOF-16 in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively).
-
Incubate the suspension at 37 °C with gentle shaking.
-
At predetermined time intervals, take an aliquot of the release medium, centrifuge to remove the MOF particles, and measure the concentration of released curcumin using UV-Vis spectroscopy.
-
Replenish the release medium with an equal volume of fresh buffer to maintain a constant volume.
-
Plot the cumulative percentage of released drug as a function of time.
Drug Delivery Workflow Diagram
Caption: Workflow for curcumin loading and in vitro release from IRMOF-16.
| Representative Drug Delivery Data for Curcumin in MOFs |
| Parameter |
| Drug Loading Capacity (wt%) |
| Encapsulation Efficiency (%) |
| Cumulative Release at pH 7.4 after 24h (%) |
| Cumulative Release at pH 5.5 after 24h (%) |
Note: These values are illustrative and will depend on the specific experimental conditions. The lower pH environment, often found in tumor microenvironments, can sometimes lead to faster release due to partial degradation of the MOF structure.
Conclusion
The use of this compound and its derivatives as linkers in MOF synthesis provides a powerful strategy for the design of materials with exceptional porosity and stability. The protocols and application notes provided herein for IRMOF-16 serve as a practical guide for researchers entering this exciting field. The demonstrated potential of these materials in drug delivery highlights just one of the many promising avenues for their application. As our understanding of the structure-property relationships in these advanced materials continues to grow, so too will the scope of their impact across various scientific and technological domains.
References
- 1. Compositional control of pore geometry in multivariate metal–organic frameworks: an experimental and computational study - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04045K [pubs.rsc.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Synthesis and Application of Fluorescent Probes Based on the p-Terphenyl-4-Carboxylic Acid Scaffold
Abstract & Introduction
Fluorescent probes are indispensable tools in modern biological and pharmacological research, enabling the real-time visualization of molecular events within complex biological systems.[1][2] The rational design of these probes hinges on selecting a fluorophore with robust photophysical properties and a versatile chemical handle for conjugation to a targeting moiety. This guide details the synthesis and application of fluorescent probes derived from p-terphenyl-4-carboxylic acid. The p-terphenyl core is a rigid, aromatic system known for its intrinsic fluorescence and high quantum yield, making it an excellent scaffold for developing sensitive probes.[3] The carboxylic acid functionality at the 4-position serves as a strategic and highly versatile point of attachment, allowing for covalent linkage to a wide array of biomolecules, linkers, and functional groups.
This document provides a detailed exposition of the chemical principles and step-by-step protocols for activating this compound and subsequently conjugating it to amine-containing molecules. The methodologies are designed to be robust and reproducible, providing researchers with a reliable framework for developing custom fluorescent probes for their specific applications.
The Scientific Rationale: Why this compound?
The selection of a fluorophore scaffold is the most critical decision in probe design. p-Terphenyl offers several distinct advantages:
-
High Quantum Yield: The rigid, planar structure of the terphenyl system minimizes non-radiative decay pathways, resulting in a high fluorescence quantum yield (Φ ≈ 0.93 in cyclohexane).[3] This translates to brighter probes and better signal-to-noise ratios in imaging experiments.
-
Photostability: The poly-aromatic nature of the scaffold imparts significant resistance to photobleaching, allowing for longer observation times.
-
Well-Defined Spectroscopic Properties: p-Terphenyl has a characteristic absorption maximum in the UV range (~276 nm) and emits in the blue region of the spectrum (~340 nm).[3] While this may require specialized equipment, it provides a unique spectral window that can be advantageous in multi-color imaging experiments to avoid spectral overlap with more common green and red fluorophores.
-
The Carboxylic Acid Handle: The true utility for probe development comes from the carboxylic acid group. Direct amide bond formation between a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions, such as temperatures exceeding 160°C, which are incompatible with sensitive biomolecules.[4] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with nucleophiles like primary amines under mild conditions. This activation is the cornerstone of conjugating the p-terphenyl fluorophore to a target.
Core Methodology: Activation of the Carboxylic Acid
The most common and reliable strategy for activating a carboxylic acid for conjugation to primary amines is its conversion into an N-Hydroxysuccinimide (NHS) ester .[5] This active ester strikes an ideal balance: it is highly reactive toward deprotonated primary amines (as found on the N-terminus of proteins or the side chain of lysine) but possesses sufficient stability to be isolated or handled in solution without rapid hydrolysis.
The reaction proceeds via a carbodiimide-mediated coupling. A coupling reagent, such as Dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to form a highly reactive O-acylisourea intermediate. This intermediate is then immediately trapped by N-Hydroxysuccinimide (NHS) to form the desired NHS ester, a superior leaving group. This two-step, one-pot process is efficient and minimizes side reactions.[6]
Figure 1: Reaction scheme for the activation of this compound.
Experimental Protocols
Protocol 1: Synthesis of p-Terphenyl-4-carbonyl-NHS ester
This protocol describes the synthesis of the activated fluorophore using DCC. This method is highly efficient but requires anhydrous conditions and careful removal of the dicyclohexylurea (DCU) byproduct.
Materials:
-
This compound (1.0 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or Nitrogen gas supply (optional, for stringent anhydrous conditions)
-
Sintered glass funnel for filtration
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and N-hydroxysuccinimide (1.2 eq) in anhydrous DCM (approx. 20 mL per gram of carboxylic acid).
-
Initiation of Reaction: Place the flask in an ice bath and stir for 15 minutes to cool the solution to 0°C. This is critical to minimize side reactions.
-
DCC Addition: In a separate vial, dissolve dicyclohexylcarbodiimide (DCC) (1.2 eq) in a minimal amount of anhydrous DCM (~5 mL). Add this solution dropwise to the stirring carboxylic acid/NHS solution over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask again to 0°C for 30 minutes to maximize the precipitation of the DCU byproduct.
-
Filter the mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold, fresh DCM to recover any trapped product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Product: The resulting white or off-white solid is the p-terphenyl-4-carbonyl-NHS ester. It can be used immediately for conjugation or stored under dessicated, inert conditions at -20°C.
Self-Validation/Characterization:
-
TLC: Compare the Rf value of the product to the starting material. The NHS ester will be less polar than the carboxylic acid.
-
¹H NMR: Confirm the presence of the characteristic succinimide protons (a singlet around 2.9 ppm) and the disappearance of the carboxylic acid proton.
-
FT-IR: Look for the characteristic NHS ester carbonyl stretches (~1740, 1785, 1815 cm⁻¹).
Protocol 2: Conjugation of Activated Probe to an Amine-Containing Molecule
This protocol provides a general method for labeling a molecule containing a primary amine (e.g., a peptide, a functionalized small molecule, or an amino-linker) with the synthesized NHS ester probe.
Materials:
-
p-Terphenyl-4-carbonyl-NHS ester (1.1 - 1.5 eq)
-
Amine-containing substrate (R-NH₂) (1.0 eq)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 8.0-8.5.
-
Organic Co-solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous.
-
Purification system (e.g., Dialysis tubing, Size-Exclusion Chromatography, or HPLC).
Procedure:
-
Substrate Preparation: Dissolve the amine-containing substrate in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Probe Preparation: Just before use, dissolve the p-terphenyl-4-carbonyl-NHS ester in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Rationale: The NHS ester is susceptible to hydrolysis in aqueous buffers; preparing a concentrated stock in an anhydrous organic solvent minimizes this degradation before it is added to the reaction.
-
Conjugation Reaction: While gently stirring the substrate solution, add the required volume of the NHS ester stock solution. The final concentration of the organic co-solvent should ideally be kept below 10% (v/v) to maintain the integrity of most biomolecules.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the reactivity of the specific amine.
-
Purification: Upon completion, the unreacted probe and any hydrolysis products must be removed.
-
For macromolecules (e.g., proteins): Dialysis or size-exclusion chromatography are effective.
-
For small molecules: Purification can be achieved using reverse-phase HPLC.
-
Figure 2: General workflow for conjugating the activated p-terphenyl probe.
Data Summary & Expected Properties
The resulting p-terphenyl conjugate will exhibit photophysical properties characteristic of the terphenyl scaffold. Minor shifts in absorption and emission maxima may occur depending on the nature of the conjugated molecule and the solvent environment.
| Property | p-Terphenyl (in Cyclohexane)[3] | Representative p-Terphenyl Amide Conjugate (Expected) |
| Absorption Max (λabs) | ~276 nm | 275 - 285 nm |
| Emission Max (λem) | ~340 nm | 340 - 360 nm |
| Molar Extinction Coeff. (ε) | ~33,800 M⁻¹cm⁻¹ | 30,000 - 35,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.93 | 0.85 - 0.95 |
Conclusion
This compound is a highly effective and versatile platform for the synthesis of custom fluorescent probes. The activation of its carboxylic acid to an NHS ester provides a reliable chemical handle for conjugation to a vast range of biological and chemical targets. The protocols outlined in this application note offer a robust and scientifically-grounded approach for researchers and drug development professionals to create novel tools for molecular imaging and sensing applications.
References
- 1. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Terphenyl [omlc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 6. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: p-Terphenyl-4-carboxylic acid for High-Performance Organic Light-Emitting Diodes (OLEDs)
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of p-Terphenyl-4-carboxylic acid and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). The inherent rigidity and electronic properties of the p-terphenyl backbone make it a compelling candidate for charge-transporting and blocking layers within the OLED architecture. These notes detail the fundamental principles of OLED operation, the specific roles of p-terphenyl-based materials, step-by-step protocols for both solution-based and vacuum deposition fabrication, and methods for device characterization. The causality behind experimental choices is emphasized to provide a deeper understanding of the device physics and material science at play, enabling robust and reproducible results.
Fundamental Principles: The Role of p-Terphenyl Moieties in OLEDs
The OLED Device: A Heterostructure Architecture
An Organic Light-Emitting Diode is a solid-state device composed of several thin organic layers sandwiched between two electrodes.[1] When a voltage is applied, the anode injects holes (positive charge carriers) and the cathode injects electrons (negative charge carriers).[1] These charges migrate through the organic layers, meet in the emissive layer (EML), and recombine to form an excited state known as an exciton. The subsequent relaxation of this exciton to its ground state results in the emission of light, a phenomenon called electroluminescence.[1][2]
The efficiency and stability of an OLED are critically dependent on the multilayered heterostructure, which typically includes:
-
Hole Injection & Transport Layers (HIL/HTL): Facilitate the movement of holes from the anode to the emissive layer.[1][3]
-
Emissive Layer (EML): Where electron-hole recombination and light emission occur.[1]
-
Electron Blocking Layer (EBL): Confines holes within the EML, preventing them from reaching the cathode.[2][4]
-
Electron Transport Layer (ETL): Facilitates the movement of electrons from the cathode to the emissive layer.[1]
This compound: A Versatile Building Block
The p-terphenyl scaffold is a rigid, aromatic structure that provides excellent thermal stability.[5] The carboxylic acid moiety allows for further chemical modification to fine-tune its electronic properties or improve processability. While p-terphenyl itself is known, its derivatives are often synthesized for specific roles in OLEDs.[6][7] The electron-rich nature of the terphenyl core makes it suitable for hole transport, while modifications can be made to create materials that also serve as effective electron blockers. The choice to use a p-terphenyl derivative is driven by the need for materials with high thermal stability and well-defined energy levels to ensure efficient charge management within the device.[5]
Energy Level Engineering for Optimal Performance
Efficient OLED performance hinges on the precise alignment of the energy levels of adjacent layers. The key parameters are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][9]
-
For efficient hole injection: The HOMO level of the HTL should be closely matched to the work function of the anode (or HIL).
-
For efficient electron injection: The LUMO level of the ETL should be closely matched to the work function of the cathode.
-
For charge confinement: A large energy gap between the HOMO of the EBL and the HOMO of the EML is required to block holes.[4][10]
The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap, which dictates the material's electronic properties.[8] Quantum chemical studies, often using Density Functional Theory (DFT), are employed to predict these energy levels for novel materials like p-terphenyl derivatives.[7][11]
| Material Class | Typical Role | Typical HOMO (eV) | Typical LUMO (eV) |
| PEDOT:PSS | HIL | ~5.0 - 5.2 | ~3.5 - 3.7 |
| p-Terphenyl Derivatives | HTL / EBL | ~5.8 - 6.1 [7] | ~0.8 - 2.9 [7][12] |
| Alq3 | EML / ETL | ~5.7 - 5.9 | ~3.0 - 3.2 |
| TPBi | ETL / HBL | ~6.2 | ~2.7 |
Device Fabrication Protocols
High-purity materials are paramount for fabricating efficient and long-lasting OLEDs, as impurities can act as charge traps or quenching sites, severely degrading performance.[13]
Protocol 1: Solution-Processed OLED Fabrication
Solution processing offers a low-cost and scalable method for device fabrication.[14][15] This protocol assumes a standard device architecture of ITO / PEDOT:PSS / HTL (p-Terphenyl derivative) / EML / ETL / LiF / Al.
Step-by-Step Methodology:
-
Substrate Cleaning: The quality of the transparent conductive oxide (TCO) substrate, typically Indium Tin Oxide (ITO), is critical for device performance.
-
Sequentially sonicate pre-patterned ITO substrates in Hellmanex™ solution (or equivalent detergent), deionized water, acetone, and isopropanol for 15 minutes each.[16]
-
Dry the substrates thoroughly with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 15-20 minutes. This step removes final organic residues and increases the ITO work function, which is crucial for improving hole injection.[17]
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Deposit a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) via spin-coating (e.g., 5000 rpm for 30 seconds) to achieve a thickness of 30-40 nm.[14][16]
-
Anneal the substrates on a hotplate at 150°C for 30 minutes to remove residual water.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the this compound derivative in an appropriate organic solvent (e.g., toluene, chlorobenzene) at a concentration of 5-10 mg/mL.
-
Spin-coat the HTL solution onto the PEDOT:PSS layer. The spin speed and time must be optimized to achieve the desired thickness (typically 20-40 nm).
-
Anneal the film according to the material's specifications to remove the solvent and improve film morphology.
-
-
Emissive and Electron Transport Layer Deposition:
-
Sequentially spin-coat the emissive and electron-transport layers, with an annealing step after each deposition to remove the solvent. Causality Note: Orthogonal solvents must be used for subsequent layers to prevent the dissolution of underlying layers, a key challenge in solution processing.[13]
-
-
Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).[18]
-
Deposit a thin layer of Lithium Fluoride (LiF) (approx. 1 nm) followed by a thicker layer of Aluminum (Al) (approx. 100 nm). The LiF layer serves to lower the electron injection barrier between the organic ETL and the Al cathode.[17]
-
-
Encapsulation:
Protocol 2: Vacuum Thermal Evaporation (VTE)
VTE is a solvent-free method that allows for the deposition of highly pure, uniform thin films, making it the standard for commercial OLED production.[17][19]
Step-by-Step Methodology:
-
Substrate Preparation: Clean the ITO substrate as described in Protocol 1 (Step 1).
-
System Loading: Load the cleaned substrate into a substrate holder in a high-vacuum thermal evaporation system. Load high-purity (>99.9%) organic materials, including the this compound derivative, into separate low-temperature evaporation (LTE) sources (crucibles).[18]
-
Pump Down: Evacuate the chamber to a base pressure below 10⁻⁶ Torr. This is critical to ensure a long mean free path for evaporated molecules and to minimize contamination from residual gases.[18]
-
Organic Layer Deposition:
-
Sequentially heat the crucibles containing the organic materials. The material sublimes and deposits onto the cooler substrate.[18][20]
-
Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance (QCM). A typical deposition rate for organic materials is 0.5-2 Å/s.
-
Deposit the layers in the correct sequence: HIL, HTL (p-Terphenyl derivative), EML, EBL (if used), and ETL.
-
-
Cathode Deposition: Without breaking vacuum, deposit the LiF and Al layers as described in Protocol 1 (Step 5).
-
Encapsulation: For optimal device lifetime, encapsulation is performed in-situ (without breaking vacuum) using thin-film encapsulation (TFE) techniques, which involve depositing alternating layers of inorganic and organic materials.
Device Characterization & Performance Analysis
After fabrication, the device must be characterized to evaluate its performance. All measurements should be conducted in a dark, controlled environment.
3.1. Electrical and Optical Characterization: The primary characterization technique involves simultaneously measuring the current density (J), applied voltage (V), and luminance (L) of the device. This is done using a source measure unit (SMU) connected to a calibrated photodiode or spectrometer.
-
Current Density-Voltage (J-V) Curve: Shows the device's electrical behavior, including the turn-on voltage and any leakage current.
-
Luminance-Voltage (L-V) Curve: Shows the brightness of the device as a function of voltage. A typical OLED for display applications can reach luminances of over 1000 cd/m².[21]
-
Electroluminescence (EL) Spectrum: A spectrometer measures the emitted light spectrum, which determines the color of the OLED. The color purity is quantified by the 1931 Commission Internationale de l'Eclairage (CIE) chromaticity coordinates.[22]
3.2. Key Performance Metrics:
| Metric | Unit | Description | Typical Values (Blue PHOLED) |
| Turn-on Voltage (Von) | Volts (V) | The voltage at which the device begins to emit a detectable amount of light (e.g., 1 cd/m²). | 3 - 5 V[17] |
| Maximum Luminance (Lmax) | candela/m² (cd/m²) | The highest brightness achieved before device failure. | > 6,000 cd/m²[14][21] |
| Current Efficiency (ηC) | candela/Ampere (cd/A) | Ratio of luminance to current density. Measures how efficiently charge is converted to light. | 10 - 25 cd/A[14] |
| Power Efficiency (ηP) | lumens/Watt (lm/W) | Ratio of luminous flux to input electrical power. A key metric for energy consumption. | 10 - 20 lm/W[21] |
| External Quantum Eff. (EQE) | Percent (%) | The ratio of photons emitted from the device to the number of electrons injected. | 10 - 20 %[14][23] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Turn-on Voltage | Poor energy level alignment; thick transport layers; high contact resistance. | Select materials with better energy level matching; optimize layer thickness; ensure thorough substrate cleaning. |
| Low Efficiency (EQE, cd/A) | Imbalanced charge injection/transport; impurities in materials; poor film morphology. | Adjust HTL/ETL thickness to balance charge flux; use higher purity materials; optimize annealing conditions. |
| High Leakage Current | Substrate defects (ITO spikes); pinholes in organic layers; device shorts. | Use high-quality ITO substrates; optimize spin-coating/evaporation parameters for uniform films; check for dust/particulates. |
| Poor Color Purity | Emission from adjacent layers; exciplex formation at interfaces. | Use blocking layers (EBL/HBL) to confine recombination to the EML; modify interfacial layers. |
| Rapid Device Degradation | Inadequate encapsulation; reactive impurities; thermal instability of materials. | Improve encapsulation technique; purify all organic materials via sublimation; select materials with high glass transition temperatures (Tg). |
Conclusion and Future Outlook
This compound and its derivatives represent a promising class of materials for developing high-performance OLEDs. Their rigid structure imparts high thermal stability, while their tunable electronic properties make them suitable for use as hole-transporting and/or electron-blocking layers. By following robust fabrication and characterization protocols, researchers can effectively integrate these materials into device architectures to achieve high efficiency, brightness, and operational stability. Future research will likely focus on synthesizing novel p-terphenyl derivatives with optimized HOMO/LUMO levels and improved charge mobility to further push the boundaries of OLED performance for next-generation displays and solid-state lighting.
References
- 1. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 2. ossila.com [ossila.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.uniss.it [iris.uniss.it]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 9. ossila.com [ossila.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. oled-info.com [oled-info.com]
- 14. Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer | MDPI [mdpi.com]
- 15. Solution processed organic light-emitting devices: structure, device physics and fabrication process [oejournal.org]
- 16. ossila.com [ossila.com]
- 17. media.neliti.com [media.neliti.com]
- 18. Ideal Vacuum | ExploraVAC PVD VLTE Organic Thermal Evaporator, 20” Cubic Stainless Steel, Low Temperature Evaporator of Organics, LTE Deposition of Organic Dyes, Organic Thin Film Deposition for OLEDS Emissive Layers, 6 Thermal Crucibles [idealvac.com]
- 19. www-solar.materials.ox.ac.uk [www-solar.materials.ox.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. All-Solution Processed Single-Layer WOLEDs Using [Pt(salicylidenes)] as Guests in a PFO Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iof.fraunhofer.de [iof.fraunhofer.de]
- 23. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: p-Terphenyl-4-carboxylic Acid as a Versatile Building Block for High-Performance Calamitic Liquid Crystals
Introduction
The rational design of liquid crystalline materials hinges on the selection of appropriate molecular building blocks that govern the desired mesomorphic, thermal, and electro-optical properties. Among the various classes of mesogenic cores, the rigid, rod-like p-terphenyl scaffold has garnered significant attention due to its ability to impart high thermal stability, a broad nematic range, and high birefringence in the resulting liquid crystals.[1] This application note provides a comprehensive guide for researchers and materials scientists on the utilization of p-terphenyl-4-carboxylic acid as a key intermediate in the synthesis of calamitic (rod-shaped) liquid crystals.
The presence of a terminal carboxylic acid group on the rigid p-terphenyl core offers a versatile synthetic handle for the introduction of various terminal functionalities through esterification or amidation reactions. This allows for the fine-tuning of molecular polarity, aspect ratio, and intermolecular interactions, which in turn dictates the formation and stability of different liquid crystalline phases, such as nematic and smectic phases.[2][3][4] This note will detail the synthesis of this compound via a robust Suzuki-Miyaura cross-coupling protocol, followed by its conversion to a representative liquid crystalline ester. Detailed protocols for purification and characterization using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are also provided to ensure a self-validating workflow.
I. Synthesis of the Core Building Block: this compound
The synthesis of this compound is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and tolerance to a wide range of functional groups.[5][6]
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Detailed Protocol: Synthesis of this compound
Materials:
-
4-Bromobiphenyl (1.0 eq)
-
4-Carboxyphenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
2 M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
Toluene
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, dissolve 4-bromobiphenyl and 4-carboxyphenylboronic acid in a 2:1 mixture of toluene and ethanol.
-
Degassing: Purge the solution with nitrogen for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Base Addition: To the stirred solution, add the 2 M sodium carbonate solution followed by the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Acidify the aqueous layer with 2M HCl to a pH of ~2. The product will precipitate as a white solid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
II. Synthesis of a Representative Liquid Crystal: 4'-Cyano-[1,1':4',1''-terphenyl]-4-yl 4-pentylbenzoate
The carboxylic acid functionality of this compound is readily converted to an ester, a common linking group in calamitic liquid crystals. The choice of the terminal group is critical in determining the mesomorphic properties. For instance, a terminal cyano group often promotes nematic phase stability due to its strong dipole moment.[9]
Reaction Scheme: Fischer Esterification
Caption: Esterification of this compound.
Detailed Protocol: Esterification
Materials:
-
This compound (1.0 eq)
-
4-Cyanophenol (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and 4-cyanophenol in anhydrous dichloromethane under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution in an ice bath and add DMAP, followed by the portion-wise addition of DCC.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[10]
-
The final product is further purified by recrystallization from a suitable solvent like ethanol to yield the pure liquid crystalline compound.
-
III. Characterization of Liquid Crystalline Properties
Thorough characterization is essential to determine the mesomorphic behavior and transition temperatures of the synthesized compounds.
Workflow for Liquid Crystal Characterization
Caption: Workflow for the characterization of liquid crystalline materials.
A. Differential Scanning Calorimetry (DSC)
DSC is a primary technique for determining the phase transition temperatures and associated enthalpy changes.[11]
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified liquid crystal into an aluminum DSC pan and seal it.
-
Instrumentation: Place the sample pan and an empty reference pan in the DSC instrument.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected clearing point (isotropic phase) at a rate of 10 °C/min.
-
Hold at this temperature for 5 minutes to ensure complete melting and to erase any thermal history.
-
Cool the sample at a rate of 10 °C/min to a temperature below its lowest expected transition.
-
Reheat the sample at a rate of 10 °C/min. The second heating scan is typically used for data analysis to ensure a consistent thermal history.
-
-
Data Analysis: Identify the peaks in the DSC thermogram, which correspond to phase transitions. The peak onset temperature is generally taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).
Table 1: Representative DSC Data for a p-Terphenyl-based Liquid Crystal
| Transition | Onset Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| Crystal to Nematic (K → N) | 125.3 | 28.5 |
| Nematic to Isotropic (N → I) | 210.8 | 1.2 |
Note: These are representative values and will vary depending on the specific molecular structure.
B. Polarized Optical Microscopy (POM)
POM is a crucial technique for the visual identification of liquid crystalline phases based on their unique optical textures.[12][13]
Protocol:
-
Sample Preparation: Place a small amount of the liquid crystal on a clean glass slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage connected to a temperature controller.
-
Observation:
-
Heat the sample to its isotropic phase (it will appear dark between crossed polarizers).
-
Slowly cool the sample and observe the formation of different textures as it passes through various mesophases.
-
Characteristic textures, such as Schlieren or marbled textures for the nematic phase and focal conic or fan-shaped textures for smectic phases, can be identified.[14][15]
-
Correlate the observed textural changes with the transition temperatures determined by DSC.
-
C. Spectroscopic Characterization
Standard spectroscopic techniques are used to confirm the chemical structure and purity of the synthesized compounds.
-
¹H and ¹³C NMR Spectroscopy: Used to verify the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.[16][17]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
IV. Structure-Property Relationships: The Scientist's Insight
The versatility of this compound lies in the ability to systematically modify the molecular structure and observe the resulting changes in liquid crystalline behavior.
-
Influence of Terminal Alkyl/Alkoxy Chain Length: Increasing the length of a terminal alkyl or alkoxy chain generally promotes the formation of more ordered smectic phases over the nematic phase.[3][4][18] This is due to increased van der Waals interactions between the aliphatic tails, which favor layered arrangements. The clearing point (N-I transition) often shows an odd-even effect, with a general trend of decreasing temperature for longer chains.
-
Impact of Terminal Polar Groups: The introduction of a strong polar group, such as a cyano (-CN) or nitro (-NO₂) group, at the terminus of the molecule significantly increases the longitudinal dipole moment. This enhances the orientational order and typically leads to a higher clearing point and a more stable nematic phase.[9]
-
Lateral Substitution: Attaching substituents to the sides of the p-terphenyl core can disrupt the molecular packing, leading to a decrease in melting points and clearing points. This can be a useful strategy for creating liquid crystals with a broad mesophase range at or near room temperature.
V. Safety and Handling
Proper safety precautions must be observed when working with the chemicals mentioned in these protocols.[2][19][20]
-
p-Terphenyl and its derivatives: These are generally stable solids. Avoid inhalation of dust and contact with skin and eyes.[21][22] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reagents: Handle all reagents, particularly palladium catalysts, DCC, and corrosive acids, in a well-ventilated fume hood. Consult the specific Safety Data Sheets (SDS) for each chemical before use.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of high-performance calamitic liquid crystals. Its rigid core structure provides a foundation for thermal stability and high birefringence, while the carboxylic acid group allows for straightforward modification to fine-tune the mesomorphic properties. The detailed protocols provided in this application note offer a reliable and self-validating pathway for the synthesis, purification, and characterization of novel terphenyl-based liquid crystalline materials, enabling researchers to explore new frontiers in materials science and display technology.
References
- 1. researchgate.net [researchgate.net]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 11. Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators [labx.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. api.pageplace.de [api.pageplace.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 1H, 13C, 15N and 31P chemical shift assignment for stem-loop 4 from the 5′-UTR of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fishersci.fr [fishersci.fr]
- 20. fishersci.com [fishersci.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. CDC - NIOSH Pocket Guide to Chemical Hazards - p-Terphenyl [cdc.gov]
Protocol for the Functionalization of p-Terphenyl-4-carboxylic Acid: A Guide to Amidation and Esterification Strategies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The p-terphenyl scaffold is a privileged structural motif in materials science and medicinal chemistry, prized for its rigidity, linearity, and thermal stability. p-Terphenyl-4-carboxylic acid serves as a critical starting material, offering a versatile functional handle—the carboxylic acid—for derivatization. This application note provides a comprehensive guide to the primary functionalization strategies for this molecule, focusing on robust and widely applicable protocols for amidation and esterification. We delve into the mechanistic rationale behind common synthetic choices, present detailed step-by-step experimental procedures, and offer expert insights into process optimization and characterization. This guide is intended for researchers in drug discovery, organic electronics, and materials science seeking to leverage the unique properties of the p-terphenyl core.
Introduction: The Significance of the p-Terphenyl Scaffold
p-Terphenyl consists of a central benzene ring substituted with two phenyl groups at the para positions. This arrangement confers a highly conjugated, linear, and rigid geometry, which is foundational to its applications. In materials science, this structure is exploited in organic light-emitting diodes (OLEDs), liquid crystals, and as a rigid linker in the synthesis of Metal-Organic Frameworks (MOFs).
In the realm of drug discovery and biology, numerous natural products containing the p-terphenyl core exhibit potent biological activities, including antiproliferative, antioxidant, and enzyme-inhibitory properties. The carboxylic acid moiety on this compound (CAS 5731-15-7) is the key to unlocking its potential. By converting this group into amides, esters, and other functional derivatives, researchers can modulate solubility, introduce pharmacophores, and covalently link the scaffold to other molecules of interest, thereby fine-tuning its properties for specific applications.
This document outlines validated protocols for the two most fundamental transformations of this compound: amidation and esterification.
Core Functionalization Strategy: Activation of the Carboxylic Acid
Directly reacting a carboxylic acid with an amine or alcohol is often inefficient. The primary challenge in amidation is the competing acid-base reaction, where the basic amine deprotonates the carboxylic acid to form a highly unreactive ammonium carboxylate salt. Similarly, direct esterification requires harsh conditions. The unifying principle for efficient functionalization is the in situ conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon toward nucleophilic attack.
Caption: General workflow for the functionalization of this compound.
Protocol 1: Amide Bond Formation (Amidation)
Amidation is arguably the most critical transformation in medicinal chemistry. The following protocols offer reliable methods for coupling this compound with a wide range of primary and secondary amines.
Method A: Activation via Acyl Chloride
This classic two-step, one-pot approach involves converting the carboxylic acid to the highly reactive acyl chloride, which then readily reacts with an amine. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Principle: The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is an excellent leaving group. A chloride ion, generated in the reaction, then acts as a nucleophile, leading to the formation of the acyl chloride.
Experimental Protocol:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a calcium chloride guard tube), add this compound (1.0 eq.).
-
Reagent Addition: Suspend the acid in anhydrous dichloromethane (DCM, approx. 0.2 M). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop per mmol of acid).
-
Acyl Chloride Formation: Add thionyl chloride (SOCl₂, 1.5–2.0 eq.) dropwise to the stirred suspension at 0 °C. After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 1-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess SOCl₂ and DCM under reduced pressure. This step is crucial and should be performed in a well-ventilated fume hood. The resulting crude p-terphenyl-4-carbonyl chloride is typically used immediately without further purification.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Workup: Allow the reaction to stir at room temperature for 2-16 hours (monitor by TLC or LC-MS). Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Method B: Direct Coupling with Carbodiimide Reagents
Peptide coupling reagents provide a milder alternative to the acyl chloride method, avoiding the use of harsh chlorinating agents. Dicyclohexylcarbodiimide (DCC) and the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. These reactions are often performed with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization if chiral amines are used.
Principle: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be directly attacked by the amine to form the amide bond. The HOBt additive can react with the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions and couples efficiently with the amine.
Application Notes and Protocols: A Guide to the Synthesis of p-Terphenyl-4-carboxylic Acid via Suzuki Coupling
Introduction: The Significance of p-Terphenyl Scaffolds and the Suzuki Coupling Advantage
The p-terphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science. Its rigid, planar structure provides an excellent backbone for the development of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical agents. p-Terphenyl-4-carboxylic acid, in particular, serves as a crucial building block for the synthesis of more complex molecules, including biologically active compounds and functional materials.
The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the construction of carbon-carbon bonds, particularly for the synthesis of biaryls and, by extension, terphenyls.[1] Its widespread adoption is attributed to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[2][3] The reaction's robustness and generally high yields make it an ideal choice for both small-scale laboratory synthesis and large-scale industrial production.[4]
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of the Suzuki coupling reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.
The cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid). This step forms a Pd(II) intermediate.[5] The reactivity of the aryl halide is a critical factor, with the bond strength decreasing in the order C-Cl > C-Br > C-I, making aryl iodides the most reactive substrates.
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) center. This process requires the presence of a base, which activates the boronic acid to form a more nucleophilic borate species, facilitating the transfer.[6][7]
-
Reductive Elimination: The final step involves the coupling of the two organic moieties on the palladium center, forming the new carbon-carbon bond of the desired p-terphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Experimental Setup: Materials and Reagents
The successful synthesis of this compound requires careful selection of reagents and reaction conditions. The following table outlines the key components and their respective roles.
| Component | Example | Role & Rationale |
| Aryl Halide | 4-Bromobenzoic acid or 4-Iodobenzoic acid | The electrophilic coupling partner. Iodides are generally more reactive than bromides, which can allow for milder reaction conditions. |
| Organoboron Reagent | 4'-Phenylphenylboronic acid or 1,4-Phenylenediboronic acid | The nucleophilic coupling partner that provides the second and third phenyl rings of the terphenyl system. |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand | The catalyst that facilitates the carbon-carbon bond formation. Pd(OAc)₂ is often used as a precatalyst, which is reduced in situ to the active Pd(0) species.[8] |
| Base | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Potassium phosphate (K₃PO₄) | Activates the boronic acid for transmetalation and can influence the reaction rate and yield. The choice of base can be critical and may need to be optimized.[6] |
| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with water as a co-solvent | Solubilizes the reactants and catalyst. The use of aqueous solvent mixtures is common and can enhance the reaction rate. |
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound. It is important to note that optimization of reaction parameters may be necessary depending on the specific substrates and desired scale.
Materials:
-
4-Bromobenzoic acid (1.0 equivalent)
-
1,4-Phenylenediboronic acid (0.6 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Toluene (or Dioxane)
-
Water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzoic acid, 1,4-phenylenediboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add a degassed mixture of toluene (or dioxane) and water (typically a 4:1 to 10:1 ratio) to the flask via a syringe. The total solvent volume should be sufficient to ensure proper stirring and dissolution of the reactants at the reaction temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring under the inert atmosphere.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and an organic solvent such as ethyl acetate to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This will precipitate the this compound.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water to remove any inorganic salts.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons of the terphenyl backbone and a downfield signal for the carboxylic acid proton. The integration of these signals should correspond to the expected number of protons. |
| ¹³C NMR | The carbon NMR spectrum will display the expected number of signals for the carbon atoms in the molecule, including a signal for the carbonyl carbon of the carboxylic acid group. |
| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the product, with the molecular ion peak corresponding to the calculated mass of this compound (C₁₉H₁₄O₂). |
| Melting Point | The melting point of the purified product should be sharp and consistent with the literature value. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Ensure the reaction is performed under an inert atmosphere. Use fresh, high-quality palladium catalyst. |
| Inefficient base | The choice of base is crucial. Try alternative bases such as K₃PO₄ or Cs₂CO₃. | |
| Poor quality boronic acid | Boronic acids can degrade over time. Use fresh or recently purified boronic acid. | |
| Formation of side products | Homocoupling of boronic acid | This can occur if the reaction conditions are not optimal. Adjusting the reaction temperature or catalyst loading may help. |
| Protodeboronation | The boronic acid can be cleaved by acidic protons. Ensure the reaction is sufficiently basic. | |
| Difficulty in purification | Contamination with palladium residues | The product can be treated with activated carbon or passed through a short plug of silica gel to remove residual palladium. |
Safety Precautions
-
Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Acids and bases are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. By understanding the reaction mechanism and carefully selecting the appropriate reagents and conditions, researchers can achieve high yields of this valuable synthetic intermediate. The protocols and insights provided in these application notes serve as a comprehensive guide for the successful implementation of this important transformation in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of p-Terphenyl-4-carboxylic Acid into Polymer Chains
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
p-Terphenyl-4-carboxylic acid (TPCA) is a rigid, aromatic molecule prized for its ability to impart exceptional thermal stability, unique optical properties, and high mechanical strength to polymeric materials.[1] Its linear, rod-like structure is a fundamental building block for creating high-performance polymers, including liquid crystalline polymers (LCPs), which exhibit highly ordered structures in the melt or solution phase.[2][3] The incorporation of the p-terphenyl unit into a polymer backbone can significantly increase glass transition temperatures and enhance dimensional stability, making these materials suitable for demanding applications in aerospace, electronics, and other high-temperature industrial environments.[1] Furthermore, the conjugated aromatic system of the terphenyl group provides inherent fluorescence, opening avenues for the development of novel optical and sensory materials.[4]
This guide provides a comprehensive overview of the primary strategies and detailed protocols for incorporating TPCA into polymer chains. We will explore several synthetic routes, from direct polycondensation to more advanced controlled polymerization techniques, explaining the rationale behind each experimental choice.
PART 1: Monomer Activation: Preparing TPCA for Polymerization
Direct polymerization of TPCA can be challenging due to its high melting point and limited solubility in common organic solvents. Therefore, a crucial first step is often the conversion of the carboxylic acid group into a more reactive functional group, such as an acid chloride. This activation enhances reactivity, allowing polymerization to proceed under milder conditions.
Protocol 1.1: Synthesis of p-Terphenyl-4-carbonyl chloride
This protocol details the conversion of TPCA to its highly reactive acid chloride derivative using thionyl chloride (SOCl₂).
Rationale: Thionyl chloride reacts with the carboxylic acid to form the acyl chloride, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification. This "activated" monomer is then ready to react with nucleophiles like amines or alcohols to form polyamides or polyesters, respectively.
Materials:
-
This compound (TPCA)
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add TPCA (1 equivalent).
-
Suspend the TPCA in anhydrous toluene (or DCM).
-
Under a nitrogen atmosphere, add an excess of thionyl chloride (SOCl₂) (e.g., 3-5 equivalents) to the suspension.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Heat the reaction mixture to reflux (for toluene, ~110°C) and maintain for 4-6 hours, or until the solution becomes clear and gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting solid, p-terphenyl-4-carbonyl chloride, should be recrystallized from a suitable anhydrous solvent (e.g., hexanes or a toluene/hexane mixture) to yield a pure, crystalline product.
-
Dry the product under vacuum and store it in a desiccator, as it is sensitive to moisture.
Characterization:
-
FT-IR: Look for the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a sharp C=O stretch for the acid chloride at a higher wavenumber (~1770-1800 cm⁻¹).
PART 2: Incorporation via Polycondensation
Polycondensation is a form of step-growth polymerization where monomers react to form dimers, trimers, and eventually long polymer chains, often with the release of a small molecule like water or HCl. Using the activated p-terphenyl-4-carbonyl chloride, we can synthesize high-performance polyamides and polyesters.
Protocol 2.1: Synthesis of Aromatic Polyamides (Aramids)
Aramids containing the p-terphenyl unit are known for their exceptional thermal and mechanical properties.[1] This protocol describes a low-temperature solution polycondensation method.
Rationale: The reaction between an acid chloride and an amine is rapid and can be performed at low temperatures, which helps to prevent side reactions and degradation. A polar aprotic solvent is used to dissolve the resulting rigid-rod polymer, and a base is added to neutralize the HCl byproduct.
Materials:
-
p-Terphenyl-4-carbonyl chloride (1 equivalent)
-
Aromatic diamine (e.g., p-phenylenediamine, 4,4'-oxydianiline) (1 equivalent)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)
-
Anhydrous pyridine or triethylamine (2 equivalents)
-
Lithium Chloride (LiCl) (optional, to improve solubility)
Procedure:
-
In a flame-dried, nitrogen-purged reactor equipped with a mechanical stirrer, add the aromatic diamine and anhydrous NMP (and LiCl, if used).
-
Stir the mixture until the diamine is fully dissolved. Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the p-terphenyl-4-carbonyl chloride in a small amount of anhydrous NMP.
-
Slowly add the acid chloride solution to the cooled diamine solution dropwise. The viscosity of the solution will increase significantly as the polymer forms.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.
-
Collect the fibrous polymer by filtration, wash it thoroughly with water and then methanol to remove any unreacted monomers and salts.
-
Dry the final polyamide product in a vacuum oven at 80-100°C.
Table 1: Representative Diamines and Expected Polymer Properties
| Diamine Monomer | Resulting Polymer | Expected Tg (°C) | Key Characteristics |
| p-Phenylenediamine | Rigid-rod Polyamide | > 300 | High crystallinity, limited solubility |
| m-Phenylenediamine | Semi-rigid Polyamide | 250 - 280 | Improved solubility, amorphous |
| 4,4'-Oxydianiline (ODA) | Flexible Polyamide | 220 - 250 | Enhanced flexibility and processability |
PART 3: Incorporation via Post-Polymerization Modification
An alternative strategy is to graft TPCA onto an existing polymer chain that has reactive functional groups.[5][6][7] This method is useful for modifying the surface properties of materials or for creating polymers with complex architectures.
Protocol 3.1: Grafting TPCA onto a Hydroxyl-Containing Polymer
This protocol describes the esterification reaction between p-terphenyl-4-carbonyl chloride and a polymer like poly(vinyl alcohol) (PVA) or a cellulose derivative.
Rationale: The highly reactive acid chloride can efficiently react with the hydroxyl groups on a pre-formed polymer backbone. This "grafting to" approach allows for the introduction of the rigid terphenyl unit without having to synthesize the entire polymer from scratch.[6]
Materials:
-
Hydroxyl-containing polymer (e.g., Poly(2-hydroxyethyl methacrylate) (PHEMA))
-
p-Terphenyl-4-carbonyl chloride (TPCA-Cl)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMAc)
-
Anhydrous pyridine (as a base and catalyst)
Procedure:
-
Dissolve the hydroxyl-containing polymer in the anhydrous solvent in a reaction vessel under a nitrogen atmosphere.
-
Add pyridine to the solution (at least 1 equivalent per hydroxyl group to be modified).
-
In a separate flask, dissolve TPCA-Cl in a small amount of the anhydrous solvent.
-
Slowly add the TPCA-Cl solution to the polymer solution at room temperature. The amount of TPCA-Cl added will determine the grafting density.
-
Allow the reaction to proceed for 24-48 hours at room temperature or with gentle heating (e.g., 50°C) to drive the reaction to completion.
-
Precipitate the modified polymer in a suitable non-solvent (e.g., diethyl ether or methanol).
-
Purify the polymer by re-dissolving and re-precipitating it multiple times to ensure the complete removal of unreacted TPCA derivatives and pyridine hydrochloride.
-
Dry the final grafted polymer under vacuum.
PART 4: Incorporation via Controlled Radical Polymerization
For applications requiring precise control over molecular weight, dispersity, and architecture, TPCA can be incorporated by first converting it into a polymerizable vinyl monomer. Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can then be used.[8][9]
Protocol 4.1: Synthesis of a TPCA-containing Acrylate Monomer
Rationale: This protocol creates a new monomer where the TPCA moiety is linked to a polymerizable acrylate group via an ester linkage. This monomer can then participate in radical polymerization.
Materials:
-
p-Terphenyl-4-carbonyl chloride (TPCA-Cl)
-
2-Hydroxyethyl acrylate (HEA)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Inhibitor (e.g., hydroquinone)
Procedure:
-
Dissolve HEA (1 equivalent) and TEA (1.1 equivalents) in anhydrous DCM in a flask cooled to 0°C. Add a small amount of inhibitor to prevent premature polymerization of the acrylate.
-
Dissolve TPCA-Cl (1 equivalent) in anhydrous DCM.
-
Slowly add the TPCA-Cl solution to the HEA solution.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Wash the reaction mixture with dilute HCl, then saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting monomer, 2-(p-terphenyl-4-carbonyloxy)ethyl acrylate, by column chromatography.
Protocol 4.2: RAFT Polymerization of the TPCA-Acrylate Monomer
Rationale: RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and very narrow molecular weight distributions (low dispersity, Đ).[9] This is achieved by using a chain transfer agent (CTA) that mediates the polymerization process.
Materials:
-
TPCA-Acrylate Monomer
-
RAFT Chain Transfer Agent (CTA) (e.g., CPADB)
-
Radical Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., dioxane, toluene)
Procedure:
-
In a Schlenk flask, combine the TPCA-acrylate monomer, CTA, and initiator in the chosen solvent. The ratio of monomer to CTA will determine the target molecular weight.
-
Subject the mixture to several freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80°C) to initiate polymerization.
-
Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR.
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer in a non-solvent like cold methanol, filter, and dry under vacuum.
PART 5: Essential Characterization Techniques
Confirming the successful incorporation of the p-terphenyl moiety and characterizing the new polymer is a critical final step. A combination of spectroscopic and analytical techniques is required.[10][11]
| Technique | Purpose | Expected Observation for TPCA Incorporation |
| ¹H NMR Spectroscopy | To confirm the chemical structure. | Appearance of characteristic aromatic proton signals from the terphenyl group (typically in the 7.5-8.0 ppm range). |
| FT-IR Spectroscopy | To identify functional groups. | For polyamides, characteristic amide I (C=O stretch) at ~1650 cm⁻¹ and amide II (N-H bend) at ~1540 cm⁻¹. For polyesters, a strong ester C=O stretch at ~1720 cm⁻¹. |
| Gel Permeation Chromatography (GPC/SEC) | To determine molecular weight (Mn, Mw) and dispersity (Đ).[12] | A monomodal peak indicating the formation of a polymer. For controlled polymerizations, Đ should be low (< 1.3). |
| Thermogravimetric Analysis (TGA) | To assess thermal stability.[13] | High decomposition temperature (>400-450°C), indicating the stabilizing effect of the rigid aromatic terphenyl units.[4] |
| Differential Scanning Calorimetry (DSC) | To determine thermal transitions (Tg, Tm).[13] | A high glass transition temperature (Tg), reflecting the reduced chain mobility due to the rigid terphenyl groups. |
| UV-Vis & Fluorescence Spectroscopy | To investigate optical properties. | Strong UV absorption characteristic of the conjugated terphenyl system and blue fluorescence emission.[4] |
Conclusion
The incorporation of this compound into polymer chains offers a powerful route to high-performance materials with enhanced thermal, mechanical, and optical properties. The choice of synthetic strategy—be it direct polycondensation, post-polymerization modification, or controlled radical polymerization—depends on the desired final polymer architecture and application. The protocols outlined in this guide provide a robust starting point for researchers to explore the synthesis and application of these advanced materials. Careful execution of these synthetic procedures, coupled with thorough characterization, will enable the development of novel polymers tailored for specialized and demanding environments.
References
- 1. nbinno.com [nbinno.com]
- 2. Liquid-crystal polymer - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. tandfonline.com [tandfonline.com]
- 5. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Rapid and precise synthesis of acrylic polymers driven by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 11. Polymer characterization techniques – an introduction | Malvern Panalytical [malvernpanalytical.com]
- 12. wyatt.com [wyatt.com]
- 13. youtube.com [youtube.com]
Mastering the Art of Crystallization: A Guide to Growing Single Crystals of p-Terphenyl-4-carboxylic acid MOFs
Introduction: The Architectural Elegance of p-Terphenyl-4-carboxylic acid MOFs
Metal-Organic Frameworks (MOFs) constructed from this compound and its derivatives represent a class of crystalline materials with significant potential in gas storage, separation, catalysis, and drug delivery.[1][2] The defining characteristic of these materials is their highly ordered, porous structure, which is dictated by the coordination of metal ions or clusters with the rigid, linear this compound ligand.[3] The production of large, high-quality single crystals is paramount for unambiguously determining their three-dimensional structure through single-crystal X-ray diffraction and for fundamentally understanding their structure-property relationships.[4][5]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principal techniques for growing single crystals of this compound MOFs. We will delve into the mechanistic reasoning behind experimental choices, offering detailed, field-proven protocols for solvothermal synthesis and slow evaporation methods. Furthermore, we will explore the critical role of modulators in controlling crystal growth and discuss the essential characterization techniques to validate your success.
The Cornerstone Ligand: Understanding this compound
The p-Terphenyl-4,4''-dicarboxylic acid ligand is a rigid, linear molecule composed of three phenyl rings with carboxylic acid functional groups at the para positions of the terminal rings.[3] Its rigidity and well-defined geometry are instrumental in the formation of stable and porous MOF structures.[3] The synthesis of this ligand typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki coupling.[3] For the purposes of MOF synthesis, it is crucial to start with a high-purity ligand (typically >97%) to ensure the formation of a well-ordered crystalline framework.
Key Techniques for Single Crystal Growth
The successful growth of single crystals of this compound MOFs hinges on creating an environment where nucleation is controlled and crystal growth proceeds slowly and deliberately. The two most effective techniques to achieve this are solvothermal synthesis and slow evaporation.
Solvothermal Synthesis: Crystallization Under Pressure
Solvothermal synthesis is a widely employed method for producing high-quality MOF crystals.[6][7] The reaction is carried out in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent.[6] The elevated temperature and pressure facilitate the dissolution of the reactants and promote the formation of the crystalline phase.
Causality Behind the Method: The controlled heating and subsequent slow cooling in a closed system allow for a gradual decrease in the solubility of the forming MOF, leading to a slow crystallization process. This slow process is critical for minimizing defects and growing larger, more ordered single crystals.
Protocol 1: Solvothermal Synthesis of a Zn-based p-Terphenyl-4,4''-dicarboxylic acid Derivative MOF
This protocol is adapted from a reported synthesis of a MOF using a 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid (H2L) ligand, which is structurally similar to p-terphenyl-4,4''-dicarboxylic acid.[1]
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid (H₂L)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.045 g (0.1 mmol) of H₂L in 10 mL of DMF.
-
In a separate vial, dissolve 0.030 g (0.1 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
Combine the two solutions in the glass vial and stir for 15 minutes at room temperature to ensure a homogeneous mixture.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold it at this temperature for 72 hours.
-
After 72 hours, cool the autoclave down to room temperature at a rate of 0.1 °C/min.
-
Carefully open the autoclave and collect the resulting colorless, block-shaped single crystals by filtration.
-
Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the crystals under vacuum at room temperature.
Table 1: Key Parameters for Solvothermal Synthesis
| Parameter | Value | Rationale |
| Metal Salt | Zn(NO₃)₂·6H₂O | Provides the zinc nodes for the MOF structure. |
| Ligand | H₂L | The organic linker that bridges the metal nodes. |
| Solvent | DMF | A high-boiling point polar aprotic solvent that effectively dissolves the reactants. |
| Temperature | 120 °C | Promotes the dissolution of reactants and the formation of the crystalline MOF phase. |
| Time | 72 hours | Allows for slow crystal growth and the formation of well-defined single crystals. |
| Cooling Rate | 0.1 °C/min | Slow cooling is crucial to prevent rapid precipitation and encourage the growth of large, high-quality crystals. |
Diagram 1: Solvothermal Synthesis Workflow
Caption: Workflow for solvothermal synthesis of single crystals.
Slow Evaporation: The Art of Patience
The slow evaporation method is a simple yet powerful technique for growing single crystals of soluble compounds.[4] It relies on the gradual increase in the concentration of the reactants in a solution as the solvent slowly evaporates, eventually reaching a supersaturated state where crystallization occurs.
Causality Behind the Method: The extremely slow rate of solvent evaporation ensures that the system remains close to equilibrium, allowing for the controlled and ordered growth of crystals from a limited number of nucleation sites. This method is particularly suitable for systems where the MOF precursors are sufficiently soluble in a volatile solvent.
Protocol 2: Slow Evaporation for Single Crystal Growth
Materials:
-
Metal Salt (e.g., Zinc Acetate Dihydrate)
-
p-Terphenyl-4,4''-dicarboxylic acid
-
A suitable solvent system (e.g., a mixture of DMF and Ethanol)
-
Small, clean glass vial (e.g., 4 mL)
-
Parafilm
Procedure:
-
In a 4 mL glass vial, dissolve the p-terphenyl-4,4''-dicarboxylic acid and the metal salt in a 1:1 molar ratio in a minimal amount of a suitable solvent or solvent mixture (e.g., 2-3 mL of a 1:1 DMF:Ethanol mixture). Gentle warming may be required to fully dissolve the reactants.
-
Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a syringe filter.
-
Cover the vial with parafilm and pierce a few small holes in the parafilm using a needle. The number and size of the holes will control the rate of evaporation.
-
Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of the lab, at a constant room temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial periodically for the formation of single crystals.
-
Once crystals of a suitable size have formed, carefully decant the mother liquor and wash the crystals with a small amount of fresh, cold solvent.
-
Dry the crystals in air or under a gentle stream of nitrogen.
Table 2: Key Parameters for Slow Evaporation
| Parameter | Value/Consideration | Rationale |
| Solvent System | Mixture of a good and a poor solvent | Allows for fine-tuning of solubility and evaporation rate. |
| Concentration | Near saturation | To minimize the time required to reach supersaturation. |
| Evaporation Rate | Very slow (days to weeks) | Crucial for controlled nucleation and growth of large single crystals. |
| Environment | Vibration-free, constant temperature | Minimizes disturbances that can lead to the formation of multiple small crystals. |
Diagram 2: Slow Evaporation Setup
Caption: Schematic of the slow evaporation method for single crystal growth.
The Role of Modulators: Fine-Tuning Crystallization
In many MOF syntheses, particularly solvothermal ones, the rapid formation of strong coordination bonds can lead to the precipitation of amorphous powders or very small crystals. To overcome this, "modulators" are often added to the reaction mixture.[8][9] Modulators are typically monodentate ligands, such as monocarboxylic acids (e.g., formic acid, acetic acid, benzoic acid), that compete with the multidentate linker for coordination to the metal centers.[8]
Mechanism of Action: By reversibly binding to the metal clusters, modulators slow down the overall rate of framework formation.[8] This controlled growth allows for the correction of defects and promotes the formation of larger, more perfect single crystals.[9] The concentration of the modulator is a critical parameter; too little may have no effect, while too much can completely inhibit MOF formation.
Table 3: Common Modulators and Their Effects
| Modulator | Typical Concentration (equivalents relative to linker) | Observed Effects |
| Formic Acid | 10 - 100 | Can increase the rate of MOF formation in some systems, particularly in the presence of trace water.[8] |
| Acetic Acid | 20 - 200 | Often used to increase crystal size and improve crystallinity.[5] |
| Benzoic Acid | 30 - 150 | Effective in producing larger, well-defined crystals and can improve the reproducibility of the synthesis. |
| Trifluoroacetic Acid | 10 - 50 | A stronger acid that can significantly influence the nucleation and growth process.[9] |
Diagram 3: The Modulator Effect
Caption: The influence of modulators on MOF crystal growth.
Characterization: Confirming Your Crystalline Masterpiece
Once you have successfully grown what appear to be single crystals, it is essential to characterize them to confirm their structure and purity.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[4][5] A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to determine the unit cell parameters, space group, and the precise positions of all atoms within the crystal lattice. This provides unequivocal proof of the MOF's structure and connectivity.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for assessing the phase purity of a bulk sample of your crystalline material. The experimental PXRD pattern of your ground crystals should be compared to the simulated pattern generated from the single-crystal X-ray data. A good match between the two patterns confirms that the bulk sample consists of the same crystalline phase as the single crystal you analyzed.
Other Important Characterization Techniques
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and can provide information about the removal of solvent molecules from the pores.
-
Scanning Electron Microscopy (SEM): Provides images of the crystal morphology and size distribution.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): Measures the surface area and pore volume of the activated MOF, confirming its porosity.
Conclusion: A Path to Crystalline Perfection
The successful growth of single crystals of this compound MOFs is a rewarding endeavor that opens the door to a deeper understanding of these fascinating materials. By carefully controlling the reaction conditions in solvothermal synthesis or patiently allowing for slow evaporation, and by judiciously using modulators to fine-tune the crystallization process, researchers can obtain high-quality single crystals suitable for definitive structural analysis. The protocols and insights provided in this application note serve as a robust starting point for your explorations into the architecturally elegant world of this compound MOFs.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. ossila.com [ossila.com]
- 6. sciforum.net [sciforum.net]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Modulation of crystal growth and structure within cerium-based metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for p-Terphenyl-4-carboxylic Acid in the Development of Chemical Sensors
For inquiries: --INVALID-LINK--
Introduction: The Strategic Advantage of p-Terphenyl-4-carboxylic Acid in Chemical Sensing
This compound is a rigid, aromatic carboxylic acid that has emerged as a valuable building block in the design of advanced chemical sensors. Its unique molecular architecture, characterized by a linear and π-conjugated terphenyl backbone, provides a robust framework for the development of highly sensitive and selective sensing platforms. The terminal carboxylic acid group serves as a versatile anchor for immobilization onto various substrates or for coordination with metal ions, making it an ideal candidate for a range of sensing applications.
The inherent fluorescence of the terphenyl moiety is a key attribute that is frequently exploited in the design of "turn-on" or "turn-off" fluorescent sensors.[1] The rigid structure of this compound minimizes non-radiative decay pathways, leading to enhanced fluorescence quantum yields. This fluorescence can be modulated by the presence of specific analytes, providing a clear and measurable signal. Furthermore, the terphenyl structure can be systematically modified to fine-tune its electronic properties and recognition selectivity for target molecules.
This document provides detailed application notes and protocols for the utilization of this compound in the development of fluorescent and colorimetric chemical sensors for researchers, scientists, and drug development professionals.
I. Fluorescent "Turn-On" Sensor for the Detection of Mercury (II) Ions
Mercury contamination in environmental and biological systems is a significant health concern. This section outlines the development of a highly selective "turn-on" fluorescent sensor for the detection of Hg²⁺ ions based on a derivative of this compound. The sensing mechanism relies on the Hg²⁺-promoted intramolecular cyclization of a thiourea-modified this compound, which results in a significant enhancement of fluorescence intensity.
Principle of Operation
The sensor's design is based on the chemodosimetric approach, where the analyte induces an irreversible chemical transformation in the sensing molecule, leading to a distinct change in its photophysical properties. In its native state, the thiourea-functionalized p-terphenyl derivative exhibits weak fluorescence due to photoinduced electron transfer (PET) from the sulfur and nitrogen atoms to the excited terphenyl fluorophore. Upon the addition of Hg²⁺, the strong affinity of mercury for sulfur promotes a desulfurization and subsequent cyclization reaction, forming a highly fluorescent oxadiazole derivative. This process inhibits the PET quenching mechanism, resulting in a "turn-on" fluorescence response.
Figure 1: Signaling pathway for the "turn-on" fluorescent detection of Hg²⁺.
Experimental Protocols
Protocol 1: Synthesis of the Thiourea-Functionalized p-Terphenyl Sensor Probe
This protocol details the synthesis of the sensor probe starting from this compound.
-
Step 1: Synthesis of p-Terphenyl-4-carbonyl Chloride
-
In a round-bottom flask, suspend this compound (1.0 g, 3.65 mmol) in thionyl chloride (10 mL).
-
Add a catalytic amount of dimethylformamide (DMF, 2-3 drops).
-
Reflux the mixture for 4 hours under a nitrogen atmosphere.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude p-terphenyl-4-carbonyl chloride as a solid. Use this product directly in the next step without further purification.
-
-
Step 2: Synthesis of the Acylthiourea Derivative
-
Dissolve potassium thiocyanate (0.42 g, 4.38 mmol) in dry acetone (20 mL).
-
To this solution, add the crude p-terphenyl-4-carbonyl chloride from the previous step dissolved in dry acetone (15 mL) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
In a separate flask, dissolve aniline (0.34 g, 3.65 mmol) in dry acetone (10 mL).
-
Add the aniline solution to the reaction mixture and stir for an additional 12 hours at room temperature.
-
Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.
-
Recrystallize the crude product from ethanol to yield the pure thiourea-functionalized p-terphenyl sensor probe.
-
Protocol 2: Spectroscopic Analysis and Sensor Testing
-
Step 1: Preparation of Stock Solutions
-
Prepare a stock solution of the sensor probe (1 mM) in a suitable solvent such as a mixture of THF and water (e.g., 9.5:0.5 v/v).[1]
-
Prepare stock solutions of various metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺, Ag⁺, Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe²⁺, Fe³⁺, K⁺, Mg²⁺, Na⁺, Li⁺) as their nitrate or chloride salts in deionized water.
-
-
Step 2: Fluorescence Titration
-
In a series of quartz cuvettes, place a fixed concentration of the sensor probe (e.g., 10 µM).
-
Add increasing concentrations of the Hg²⁺ stock solution to the cuvettes.
-
Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be determined from the absorption spectrum of the sensor probe.
-
Plot the fluorescence intensity at the emission maximum as a function of Hg²⁺ concentration to determine the detection limit and sensitivity.
-
-
Step 3: Selectivity Study
-
To separate cuvettes containing the sensor probe (10 µM), add a fixed concentration (e.g., 50 µM) of different metal ion solutions.
-
Record the fluorescence emission spectra and compare the intensity changes to that observed with Hg²⁺.
-
Data Presentation
| Parameter | Value |
| Excitation Wavelength | ~350 nm |
| Emission Wavelength | ~450 nm |
| Linear Range for Hg²⁺ | 0 - 50 µM |
| Limit of Detection (LOD) | ~100 nM |
| Response Time | < 10 minutes |
Table 1: Performance characteristics of the p-terphenyl-based fluorescent sensor for Hg²⁺.
II. Colorimetric Sensor Based on Functionalized Gold Nanoparticles for Sialic Acid Detection
This section describes the fabrication of a colorimetric sensor for sialic acid, a biomarker for several diseases, using gold nanoparticles (AuNPs) functionalized with a boronic acid derivative of p-terphenyl. The sensing mechanism is based on the aggregation of AuNPs induced by the binding of sialic acid to the boronic acid moieties.
Principle of Operation
Gold nanoparticles exhibit a characteristic surface plasmon resonance (SPR) band, which gives their colloidal solutions a distinct red color. The functionalization of AuNPs with a p-terphenyl derivative containing a boronic acid group allows for the specific recognition of molecules with cis-diol functionalities, such as sialic acid. The binding of sialic acid to the boronic acid groups on adjacent nanoparticles induces aggregation of the AuNPs. This aggregation causes a red-to-blue color change in the solution, which can be observed with the naked eye and quantified by UV-Vis spectroscopy as a shift in the SPR band.
Figure 2: Workflow for the colorimetric detection of sialic acid.
Experimental Protocols
Protocol 3: Synthesis of p-Terphenyl-4-boronic Acid
-
Synthesize 4-bromo-p-terphenyl from p-terphenyl via bromination.
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-bromo-p-terphenyl in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with aqueous HCl and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain p-terphenyl-4-boronic acid.
Protocol 4: Functionalization of Gold Nanoparticles
-
Synthesize gold nanoparticles (AuNPs) with a diameter of approximately 15 nm using the citrate reduction method.
-
Prepare a solution of p-terphenyl-4-boronic acid in a suitable solvent (e.g., ethanol).
-
Add the p-terphenyl-4-boronic acid solution to the AuNP colloid and stir for 24 hours at room temperature to allow for ligand exchange and functionalization.
-
Centrifuge the solution to remove excess unbound ligand and resuspend the functionalized AuNPs in deionized water.
Protocol 5: Colorimetric Detection of Sialic Acid
-
In a series of microcentrifuge tubes, add a fixed volume of the functionalized AuNP solution.
-
Add increasing concentrations of sialic acid solution to the tubes.
-
Observe the color change of the solutions.
-
Record the UV-Vis absorption spectra of each solution from 400 to 800 nm.
-
Plot the ratio of the absorbance at the new, red-shifted peak (around 620 nm) to the original SPR peak (around 520 nm) against the concentration of sialic acid.
Data Presentation
| Analyte | Linear Range | Limit of Detection (LOD) |
| Sialic Acid | 80 µM - 2.0 mM | ~68 µM |
Table 2: Analytical performance of the p-terphenyl functionalized AuNP sensor for sialic acid.[2]
III. Characterization of Sensor Materials
Thorough characterization of the synthesized sensor probes and functionalized materials is crucial to validate their structure and properties.
| Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure of the synthesized organic molecules. |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecules and on the surface of nanoparticles. |
| UV-Vis Spectroscopy | To characterize the optical properties of the sensor probes and nanoparticles and to monitor colorimetric changes. |
| Fluorescence Spectroscopy | To measure the fluorescence properties of the sensor probes and to perform sensing experiments. |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and aggregation state of the nanoparticles. |
Table 3: Recommended characterization techniques.
Conclusion
This compound and its derivatives are versatile platforms for the development of robust and sensitive chemical sensors. The protocols outlined in these application notes provide a framework for the fabrication of both fluorescent and colorimetric sensors for important analytes. The inherent photophysical properties of the terphenyl scaffold, combined with the versatility of the carboxylic acid functional group, offer a wide range of possibilities for the design of novel sensing systems for applications in environmental monitoring, clinical diagnostics, and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of p-Terphenyl-4-carboxylic Acid in Organic Synthesis
Welcome to the technical support center for p-Terphenyl-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who encounter solubility issues with this compound in their synthetic workflows. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental hurdles.
Understanding the Challenge: The Nature of this compound
This compound (CAS 5731-15-7) possesses a rigid, planar terphenyl backbone, which contributes to strong intermolecular π-π stacking and crystal lattice energy.[1][2] This inherent structural feature, combined with the polar carboxylic acid group, results in poor solubility in many common organic solvents. Effectively utilizing this compound in organic synthesis, therefore, requires a strategic approach to overcome these solubility limitations.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents does this compound exhibit the best solubility?
A1: Due to its aromatic and acidic nature, this compound generally shows higher solubility in polar aprotic solvents. These solvents can engage in dipole-dipole interactions and, in some cases, hydrogen bonding with the carboxylic acid group.
-
High to Moderate Solubility: Expect better solubility in solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and 1,4-Dioxane, especially with heating.
-
Low to Sparingly Soluble: Solubility is typically low in nonpolar solvents such as hexane and toluene, as well as in polar protic solvents like methanol and ethanol at room temperature.[3] The presence of water in some organic solvents can sometimes enhance the solubility of carboxylic acids.[4][5]
Q2: I'm struggling to dissolve this compound for a Suzuki coupling reaction. What can I do?
A2: This is a common issue. The presence of a carboxylic acid on an aryl boronic acid can sometimes lead to reaction failure.[6] Here are several strategies to address this:
-
Solvent Selection and Co-solvents: Utilize a solvent system known to dissolve both coupling partners. A mixture of solvents, such as Toluene/Ethanol/Water or Dioxane/Water, is often effective for Suzuki reactions. The water, in combination with a base, helps to dissolve the carboxylate salt.[7]
-
Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and can aid in solubilizing the carboxylic acid through salt formation.[7][8] Ensure you use a sufficient excess of base to both facilitate the catalytic cycle and neutralize the acidic proton.
-
Protecting Group Strategy: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. Esters are generally more soluble in organic solvents. The carboxylic acid can be regenerated by saponification after a successful coupling.[6]
-
Temperature: Increasing the reaction temperature can significantly improve the solubility of the starting materials. Microwave irradiation can also be an effective method to accelerate the reaction and overcome solubility hurdles.[6]
Q3: Can I improve the solubility of this compound by converting it to a salt?
A3: Yes, salt formation is a highly effective and widely used method to increase the solubility of carboxylic acids.[9][10] By reacting this compound with a suitable base, you form a more polar and often more soluble carboxylate salt.
-
Common Bases for Salt Formation:
-
Inorganic bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium bicarbonate (NaHCO₃), and potassium carbonate (K₂CO₃).
-
Organic bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
The choice of counterion can influence the solubility of the resulting salt.[11] For subsequent reactions, ensure the chosen base and the resulting salt are compatible with the reaction conditions.
Q4: For an amide coupling reaction, my this compound is not dissolving in the reaction solvent. What are my options?
A4: Amide coupling reactions often present solubility challenges. Here’s a troubleshooting workflow:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are often the first choice for amide couplings due to their excellent solvating power for both the carboxylic acid and the amine coupling partner.[12]
-
Activate the Carboxylic Acid: Instead of trying to dissolve the free acid, first, convert it to a more soluble and reactive intermediate. Common coupling reagents like HBTU, HATU, or EDC with an additive like HOBt can activate the carboxylic acid.[13] The activated species may have better solubility.
-
Order of Addition: Sometimes, the order of addition of reagents can prevent the precipitation of starting materials. For instance, dissolving the coupling agent and the amine in the solvent before adding the carboxylic acid might be beneficial.
-
Alternative Acylating Agent: Convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Acyl chlorides are generally more soluble in a wider range of aprotic organic solvents and are highly reactive towards amines.
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Solvent Screening for Solubility Determination
This guide provides a systematic approach to identifying a suitable solvent for your reaction.
Objective: To determine the qualitative solubility of this compound in a range of common organic solvents.
Protocol: Isothermal Shake-Flask Method [3]
-
Preparation: Dispense a small, accurately weighed amount (e.g., 5 mg) of this compound into separate vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 1 mL) of a different test solvent.
-
Equilibration: Cap the vials and place them on an orbital shaker or in a sonicator at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect each vial for undissolved solid.
-
Heating Test: For solvents where the compound is insoluble at room temperature, gently heat the vial (e.g., to 50 °C) and observe any changes in solubility.
Data Presentation:
| Solvent | Polarity Index | Solubility at 25 °C | Solubility at 50 °C |
| Hexane | 0.1 | Insoluble | Insoluble |
| Toluene | 2.4 | Sparingly Soluble | Slightly Soluble |
| Dichloromethane | 3.1 | Slightly Soluble | Moderately Soluble |
| Tetrahydrofuran (THF) | 4.0 | Moderately Soluble | Soluble |
| Acetonitrile | 5.8 | Slightly Soluble | Moderately Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | Very Soluble |
| Dimethyl sulfoxide (DMSO) | 7.2 | Soluble | Very Soluble |
This table provides expected qualitative solubility trends. Actual quantitative solubility should be determined experimentally.
Visualization of the Solubility Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting solubility issues.
Guide 2: Protocol for Derivatization to Enhance Solubility
This guide details two common derivatization strategies to improve the solubility of this compound for subsequent reactions.
A. Esterification for Suzuki and other Cross-Coupling Reactions
Objective: To convert the carboxylic acid to a more soluble methyl ester.
Protocol: Fischer Esterification [14]
-
Setup: To a round-bottom flask containing this compound, add a large excess of methanol.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or dry HCl gas.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be purified further by recrystallization or column chromatography if necessary.
B. Acyl Chloride Formation for Amide Bond Synthesis
Objective: To convert the carboxylic acid to a more reactive and soluble acyl chloride.
Protocol:
-
Setup: In a fume hood, suspend this compound in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C. A catalytic amount of DMF is often added when using oxalyl chloride.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux until the evolution of gas ceases and the reaction mixture becomes homogeneous.
-
Isolation: Remove the excess reagent and solvent under reduced pressure (a trap containing a base should be used to neutralize the toxic vapors). The resulting acyl chloride can often be used in the next step without further purification.
Visualization of Derivatization Strategies:
Caption: Derivatization pathways to improve solubility and reactivity.
References
- 1. This compound | C19H14O2 | CID 9970571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 6. reddit.com [reddit.com]
- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. rjpdft.com [rjpdft.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
Identifying and removing common impurities in p-Terphenyl-4-carboxylic acid
Technical Support Center: p-Terphenyl-4-carboxylic Acid
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for identifying and removing common impurities encountered during the synthesis and purification of this important chemical intermediate. The purity of this compound is critical for its downstream applications, including the synthesis of advanced polymers and Metal-Organic Frameworks (MOFs).[1][2] This document offers troubleshooting advice and detailed protocols in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Part 1: Impurity Identification & Analysis
Question 1: What is the first step I should take to assess the purity of my synthesized this compound?
Answer: The most effective initial step is to use High-Performance Liquid Chromatography (HPLC) with UV detection. It provides a rapid and quantitative overview of the product's purity and reveals the presence of any significant impurities.
Expertise & Rationale: HPLC is the industry-standard technique for purity analysis due to its high resolution and sensitivity. For a highly conjugated molecule like this compound, UV detection is ideal. A typical reverse-phase method (e.g., using a C18 column) will separate compounds based on their polarity. The desired product is highly nonpolar, while common impurities like residual boronic acids or homocoupled dicarboxylic acids will have different retention times.
Protocol: General Purpose RP-HPLC Method
-
Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (MeCN) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated.
-
Example Gradient: Start at 50:50 MeCN:Water, ramp to 95:5 MeCN:Water over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm.
-
Sample Preparation: Dissolve a small, accurately weighed sample in a suitable solvent like Tetrahydrofuran (THF) or a mixture of DMF/Acetonitrile. Ensure it is fully dissolved before injection.
Question 2: My HPLC shows several peaks. How can I identify what these impurities are?
Answer: To identify the unknown peaks from your HPLC, the best approach is to use Liquid Chromatography-Mass Spectrometry (LC-MS). For structural confirmation of the main product and major impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.
Expertise & Rationale:
-
LC-MS couples the separation power of HPLC with the detection capability of a mass spectrometer. As each impurity elutes from the column, the mass spectrometer will provide its mass-to-charge ratio (m/z), allowing you to propose molecular formulas and identify likely candidates (e.g., unreacted starting materials, homocoupling byproducts).
-
¹H NMR Spectroscopy is crucial for structural elucidation. The carboxylic acid proton of this compound will appear as a highly deshielded, often broad singlet in the 10-12 ppm region.[3] The aromatic protons will have characteristic splitting patterns. Comparing the integral of the impurity signals to the product signals can provide a semi-quantitative purity assessment. Adding a drop of D₂O will cause the acidic -COOH proton signal to disappear, confirming its identity.[3]
Part 2: Common Impurities and Their Origins
Question 3: I synthesized this compound via a Suzuki coupling. What are the most likely impurities?
Answer: The most common impurities originating from a Suzuki coupling synthesis are unreacted starting materials, homocoupling byproducts, and catalyst residues.
Expertise & Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction but is susceptible to several side reactions.[4][5] Understanding these helps in targeted purification.
-
Unreacted Starting Materials: In a typical synthesis from 4-Bromobiphenyl and 4-Carboxyphenylboronic acid, either of these may remain if the reaction does not go to completion.[6]
-
Homocoupling Byproducts:
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or base, leading to the formation of Benzoic acid .[5]
-
Catalyst Residues: Palladium from the catalyst can remain in the final product.[9] Its removal is critical for pharmaceutical applications.
Below is a diagram illustrating the potential sources of these impurities during the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Preventing Degradation of p-Terphenyl-4-carboxylic Acid
Welcome to the technical support guide for p-Terphenyl-4-carboxylic acid (p-TCA). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of p-TCA during experimental use. As a critical building block in the synthesis of advanced materials like Metal-Organic Frameworks (MOFs) and high-performance polymers, ensuring the purity of p-TCA is paramount to achieving reproducible and reliable results.[1][2] This guide moves beyond simple instructions to explain the causality behind our recommended protocols, empowering you to anticipate and prevent common degradation issues.
Section 1: Understanding the Intrinsic Stability of p-TCA
This section addresses the fundamental chemical properties of this compound and the primary factors that can compromise its stability.
Q1: What are the primary environmental factors that can cause p-TCA to degrade?
A1: The stability of p-TCA is primarily threatened by four key factors: light (photodegradation) , excessive heat (thermal degradation) , inappropriate pH , and exposure to strong oxidizing agents . The rigid terphenyl core provides excellent thermal stability in many applications, but the aromatic system and the carboxylic acid functional group are susceptible to specific environmental stressors.[1][3]
Q2: How does light exposure affect p-TCA?
A2: The terphenyl aromatic system in p-TCA absorbs ultraviolet (UV) radiation, particularly wavelengths below 300 nm.[4] This absorption can excite the molecule to a higher energy state, making it susceptible to photodegradation. Potential reactions include homolytic bond cleavage, the formation of radical species, or unwanted cyclization reactions. While the parent terphenyl molecule is relatively robust, long-term exposure to high-intensity light, especially UV, can lead to the formation of impurities and a noticeable yellowing of the material. Studies on related terphenyl compounds have shown that photolysis is a significant degradation pathway.[4][5]
Q3: What are the thermal limits for working with p-TCA?
A3: this compound is a thermally robust molecule, with a reported melting point of approximately 305°C, at which it also begins to decompose.[6][7] The primary thermal degradation pathway at elevated temperatures is decarboxylation—the loss of the carboxylic acid group as CO2. While this requires significant thermal energy, prolonged heating of p-TCA solutions, even at temperatures below its decomposition point (e.g., during high-temperature reactions in high-boiling solvents), can gradually increase the concentration of the p-terphenyl byproduct. For most applications, maintaining temperatures below 150°C is a safe practice unless the reaction specifically requires higher temperatures, in which case reaction times should be minimized.
Q4: How does pH influence the stability and solubility of p-TCA?
A4: The pH of the experimental medium is critical. With a predicted pKa around 3.86-4.7, p-TCA's state depends on the solution's pH.[8][9][10]
-
Below its pKa (acidic conditions): The molecule exists predominantly in its neutral, protonated carboxylic acid form (-COOH). This form has very low solubility in aqueous media.
-
Above its pKa (neutral to basic conditions): The molecule deprotonates to form the carboxylate salt (-COO⁻), which is significantly more soluble in water.
While the carboxylate form is more soluble, highly basic conditions (pH > 10) combined with heat can promote oxidative degradation of the aromatic rings or other unwanted side reactions. The key is that pH controls solubility, and forcing the compound into solution at an unfavorable pH with heat can accelerate degradation.[11][12]
Section 2: Troubleshooting Guide: Diagnosing Degradation in Your Experiments
This guide provides a problem-and-solution framework for common issues encountered during the use of p-TCA.
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Solution turns yellow or brown upon standing or during a reaction. | Photodegradation or Oxidation | This is a classic sign of photodegradation. The formation of conjugated byproducts can absorb visible light, causing the color change. Solution: Protect all solutions and solid material from light by using amber vials or wrapping containers in aluminum foil.[13] For sensitive reactions, sparging solvents with an inert gas (Argon or Nitrogen) prior to use can remove dissolved oxygen and prevent oxidation. |
| Compound precipitates unexpectedly from a buffered solution. | pH Shift or Temperature Fluctuation | The solubility of p-TCA is highly dependent on pH.[11][12] A small drop in pH below its pKa can cause the highly soluble carboxylate salt to convert back to the insoluble neutral acid. Solution: Re-verify the pH of your solution. Ensure your buffer has sufficient capacity to handle any acidic or basic reagents being added. Also, confirm that the temperature has not dropped, as solubility decreases upon cooling.[14] |
| Reaction yields are low, and analysis shows the presence of p-terphenyl. | Thermal Decarboxylation | The presence of p-terphenyl (the parent hydrocarbon without the -COOH group) is a strong indicator of decarboxylation, likely caused by excessive heat. Solution: Review your reaction temperature and duration. If possible, use a lower temperature for a longer period. If high temperatures are unavoidable, minimize the reaction time and consider using a catalyst that allows for milder conditions. |
| Analytical chromatogram (e.g., HPLC) shows multiple new peaks. | General Degradation | The appearance of new, unidentified peaks confirms that the integrity of the compound has been compromised. This could be due to any of the stressors (light, heat, pH, reactive chemicals). Solution: Immediately halt the experiment and protect the sample. Use a validated stability-indicating method (see Protocol 3.3) to analyze the sample against a known standard. Review your entire experimental workflow, from storage to final workup, against the protocols in this guide to identify the source of the degradation. |
Section 3: Validated Protocols for Prevention and Analysis
Adherence to validated protocols is the most effective way to prevent degradation.
Protocol 3.1: Recommended Storage and Handling
-
Storage Environment: Store solid p-TCA in a tightly sealed, corrosion-resistant container in a cool, dry, and dark location.[3] Recommended storage temperatures are between 2-8°C for long-term stability.[15]
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the solid under an inert atmosphere (e.g., in a desiccator backfilled with argon).
-
Handling: When weighing and handling the solid, avoid prolonged exposure to ambient light and moisture. Use the material promptly after opening the container.
Protocol 3.2: Preparation of Stable Stock Solutions
-
Solvent Selection: For organic synthesis, high-purity, dry solvents like DMSO or DMF are often used. Note that p-TCA has limited solubility and may require sonication.[8] For aqueous solutions, a basic pH is required for dissolution.
-
Aqueous Preparation (Buffered): a. To prepare a 10 mM aqueous stock, first suspend the required mass of p-TCA in a minimal amount of deionized water. b. Slowly add a 1 M NaOH or KOH solution dropwise while stirring until the solid completely dissolves. This converts the acid to its soluble carboxylate salt. c. Adjust the final volume with a suitable buffer (e.g., phosphate or borate) to maintain a stable pH of 7.5 or higher. d. Filter the solution through a 0.22 µm filter to remove any particulates.
-
Protection: Prepare solutions fresh whenever possible. If storage is necessary, store the solution in an amber vial at 2-8°C for no more than one week.
Protocol 3.3: Stability-Indicating HPLC Method for p-TCA
This method can be used to assess the purity of p-TCA and to detect the presence of degradation products.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure p-TCA is in its protonated form for consistent retention. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient | Start at 60% B, ramp to 95% B over 10 min, hold for 2 min, return to 60% B and equilibrate for 3 min. | A gradient is effective for eluting the primary compound while also separating potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm | The terphenyl system has a strong chromophore. A DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | Standard injection volume. |
This method serves as a self-validating system. By comparing the chromatogram of a stressed sample (e.g., exposed to UV light for 24 hours) to a control, you can validate that the method separates degradation products from the parent peak.[13]
Section 4: Visualizing Workflows and Degradation Pathways
Key Degradation Pathways for p-TCA
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 5731-15-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | 5731-15-7 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. quora.com [quora.com]
- 10. This compound | C19H14O2 | CID 9970571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. seer.ufrgs.br [seer.ufrgs.br]
- 14. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]
- 15. [p-Terphenyl]-4,4''-dicarboxylic acid | 13653-84-4 | FT28045 [biosynth.com]
Scaling up the synthesis of p-Terphenyl-4-carboxylic acid for industrial applications
Welcome to the technical support center for the industrial synthesis of p-Terphenyl-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to industrial production. We will focus on the prevalent and robust Suzuki-Miyaura cross-coupling reaction, providing in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Core Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling
The industrial synthesis of this compound (CAS: 5731-15-7) is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This method offers high yields and functional group tolerance, making it ideal for complex molecule synthesis. The typical pathway involves the coupling of a biphenyl halide (e.g., 4-bromobiphenyl) with a boronic acid derivative (e.g., 4-carboxyphenylboronic acid) in the presence of a palladium catalyst and a base.[3]
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of this compound synthesis.
Question 1: My reaction yield is consistently low (<70%) upon scale-up. What are the potential causes and how can I improve it?
Answer: Low yield is a frequent challenge during scale-up. The root cause often lies in one of several key areas: catalyst activity, reaction equilibrium, or reactant stability.
Potential Causes & Solutions:
-
Inefficient Catalyst Turnover: The palladium catalyst may be deactivating prematurely.
-
Causality: On a larger scale, mass and heat transfer limitations can create localized hot spots, leading to catalyst decomposition. Furthermore, inadequate degassing can leave residual oxygen, which oxidizes the active Pd(0) species to an inactive Pd(II) state.[4]
-
Solution:
-
Improve Agitation: Ensure your reactor has adequate stirring to maintain a homogenous mixture and uniform temperature.
-
Rigorous Degassing: Before heating, thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Nitrogen or Argon) for an extended period.
-
Catalyst Choice: For large-scale operations, consider switching from more sensitive catalysts like Pd(PPh₃)₄ to more robust, heterogeneous catalysts such as Pd/C, which can also simplify product work-up and reduce palladium contamination.[5]
-
-
-
Boronic Acid Decomposition (Protodeboronation): Boronic acids can be unstable, especially at elevated temperatures in the presence of water and base, leading to the formation of benzene as a byproduct instead of the desired coupled product.[6]
-
Causality: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction competes with the desired transmetalation step in the Suzuki catalytic cycle.
-
Solution:
-
Use a Stoichiometric Excess: Employ a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid to compensate for any degradation.
-
Base Selection: Use a milder base. While strong bases can accelerate the reaction, they can also promote protodeboronation. Consider switching from hydroxides to carbonates (K₂CO₃) or phosphates (K₃PO₄).
-
Temperature Control: Do not overheat the reaction. Run trials to find the minimum temperature required for a reasonable reaction rate. A typical range is 80-110°C.[7]
-
-
-
Poor Solubility of Reactants or Product: As the reaction progresses, the p-terphenyl product may precipitate out of the solution, coating the catalyst and preventing further reaction.[8]
-
Causality: The rigid, planar structure of p-terphenyls can lead to low solubility in common organic solvents.
-
Solution:
-
Solvent System Optimization: Use a solvent system known to solubilize all components. A mixture of a high-boiling organic solvent like toluene or dioxane with water is common.[2]
-
Phase-Transfer Catalyst: For biphasic systems, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) can improve the reaction rate by facilitating the transfer of reactants between the aqueous and organic phases.
-
-
Caption: Decision tree for troubleshooting low reaction yields.
Question 2: I'm observing significant byproduct formation, particularly the homocoupling of 4-carboxyphenylboronic acid. How can I minimize this?
Answer: Homocoupling is a classic side reaction in Suzuki couplings, where two molecules of the boronic acid react with each other. It is primarily caused by the presence of oxygen and/or Pd(II) species at the start of the reaction.[4]
Causality & Mechanism: The catalytic cycle requires Pd(0). If you start with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must first be reduced to Pd(0). This reduction can occur via the homocoupling of two boronic acid molecules, which oxidizes them and reduces the palladium. Additionally, oxygen in the reaction vessel can oxidize the active Pd(0) back to Pd(II), which then perpetuates the homocoupling side reaction to regenerate Pd(0).[4]
Solutions:
-
Rigorous Inert Atmosphere: This is the most critical factor. Ensure the reaction vessel is thoroughly purged of air and maintained under a positive pressure of an inert gas (N₂ or Ar) throughout the entire process.[9]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can circumvent the initial reduction step that often leads to homocoupling. However, be aware that these catalysts can be more expensive and air-sensitive.[5]
-
Add a Reducing Agent: If using a Pd(II) precatalyst, adding a small amount of a reducing agent, such as a phosphine ligand, can help reduce the Pd(II) to Pd(0) without consuming the boronic acid.
-
Control the Rate of Addition: In some systems, adding the boronic acid slowly to the reaction mixture after it has been heated can minimize its concentration at the beginning of the reaction, disfavoring the bimolecular homocoupling reaction.
Question 3: My final product is difficult to purify and contains persistent impurities. What are the recommended purification strategies for industrial scale?
Answer: The purification of this compound can be challenging due to its high melting point (~305°C) and low solubility in many common solvents.[10] The primary impurities are often unreacted starting materials, homocoupled byproducts, and palladium residues.
Industrial Purification Protocol:
-
Initial Work-up (Base Wash):
-
Objective: To separate the acidic product from non-acidic impurities (e.g., 4-bromobiphenyl, terphenyl).
-
Procedure: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., Toluene, THF). Extract the mixture with an aqueous base solution (e.g., 1-2M NaOH or K₂CO₃) to deprotonate the carboxylic acid, pulling it into the aqueous layer as its carboxylate salt. The non-acidic organic impurities will remain in the organic layer, which can be separated and discarded.
-
-
Acidification and Precipitation:
-
Objective: To recover the product from the aqueous solution.
-
Procedure: Carefully acidify the basic aqueous layer with a strong acid (e.g., 2-4M HCl) to a pH of ~2-3. The this compound will precipitate out as a solid. This step is crucial and should be done slowly with good stirring to ensure uniform particle size, which aids in filtration and washing.
-
-
Recrystallization:
-
Objective: To remove closely related impurities and improve final purity.
-
Procedure: Recrystallization is the most effective method for achieving high purity.[11] However, finding a suitable single solvent can be difficult. A mixed solvent system is often required.
-
Recommended Solvents: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often effective, sometimes in combination with a co-solvent like acetic acid or water to induce crystallization upon cooling.[11]
-
Process: Dissolve the crude solid in a minimal amount of the hot solvent system, filter the hot solution to remove any insoluble matter, and then allow it to cool slowly to form high-purity crystals. The crystals are then collected by filtration and washed with a cold, non-solubilizing solvent (e.g., ethanol or water) to remove residual mother liquor.
-
-
| Parameter | Laboratory Scale (1-10 g) | Industrial Scale (10+ kg) | Rationale for Change |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd/C, other heterogeneous catalysts | Easier removal, lower cost, more robust for longer reaction times.[5] |
| Base | NaOH, KOt-Bu | K₂CO₃, K₃PO₄, Cs₂CO₃ | Milder bases reduce risk of side reactions like hydrolysis or protodeboronation. Safer handling.[6] |
| Solvent | Anhydrous THF, Dioxane | Toluene/Water, 2-MeTHF/Water | Lower cost, better safety profile, and can facilitate product/byproduct separation. |
| Purification | Flash Column Chromatography | Base Wash & Recrystallization | Chromatography is not economically viable at scale. Extraction and crystallization are more efficient.[11] |
| Palladium Removal | Chromatography | Scavenging agents (e.g., thiol-functionalized silica), activated carbon treatment | Targeted methods are required to meet stringent pharmaceutical limits (<10 ppm).[5] |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up of this Suzuki-Miyaura coupling? A1: The most critical parameters are:
-
Temperature: Must be controlled tightly to prevent catalyst degradation and boronic acid decomposition.
-
Agitation Rate: Essential for maintaining homogeneity, ensuring efficient heat and mass transfer, and preventing solids from settling.
-
Inert Atmosphere: Oxygen must be strictly excluded to prevent catalyst oxidation and homocoupling. Monitoring oxygen levels in the reactor headspace is advisable.
-
pH during Work-up: The pH during the basic extraction and acidic precipitation must be carefully controlled to ensure complete separation and recovery of the product.
Q2: What are the primary safety concerns for this process at an industrial scale? A2: Key safety concerns include:
-
Reagent Toxicity: Many organic solvents (e.g., Toluene, Dioxane) are flammable and toxic. Boronic acids and aryl halides can be irritants.[9][12] Appropriate Personal Protective Equipment (PPE) and closed-system handling are mandatory.
-
Palladium Catalysts: While the metal itself is low toxicity, some palladium compounds can be hazardous. Finely divided catalysts like Pd/C are pyrophoric and must be handled with care, typically as a wet paste.
-
Exothermic Reactions: While Suzuki couplings are not typically violently exothermic, any large-scale chemical reaction has the potential for thermal runaway. Proper reactor cooling systems and monitoring are essential.
Q3: How can I effectively remove residual palladium from my final product to meet pharmaceutical specifications? A3: Achieving low ppm levels of palladium is a common challenge.[5] Beyond careful purification through recrystallization, several dedicated methods exist:
-
Activated Carbon: Treating a solution of the product with activated carbon can effectively adsorb residual palladium.
-
Palladium Scavengers: These are materials, often functionalized silica gels or polymers (e.g., with thiol or amine groups), that have a high affinity for palladium and can selectively remove it from solution. The product solution is passed through a bed of the scavenger or stirred with it as a slurry.
-
Extraction: In some cases, washing with an aqueous solution containing a chelating agent like thiourea or cysteine can help extract palladium residues.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | CAS#:5731-15-7 | Chemsrc [chemsrc.com]
- 11. US3592847A - Process for the purification of terephthalic acid - Google Patents [patents.google.com]
- 12. This compound | C19H14O2 | CID 9970571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Study of Metal-Organic Frameworks Synthesized from Different Terphenyl-Based Linkers
An In-Depth Technical Guide
This guide provides a comprehensive comparative analysis of Metal-Organic Frameworks (MOFs) synthesized using a variety of terphenyl-based organic linkers. Terphenyl derivatives offer a unique platform for MOF synthesis, providing a rigid, geometrically defined, and highly tunable backbone. By exploring how variations in linker isomerism and functionalization direct the synthesis of distinct MOF architectures, we can better understand their structure-property relationships and unlock their potential in catalysis, gas storage, and drug delivery. This document is intended for researchers, material scientists, and professionals in drug development seeking to leverage rational ligand design for the creation of advanced porous materials.
The Rationale for Terphenyl-Based Linkers in MOF Chemistry
The selection of an organic linker is arguably the most critical decision in the rational design of MOFs. The linker's geometry, rigidity, length, and functionality dictate the topology, porosity, and chemical properties of the final framework.[1] Terphenyl-based linkers have emerged as a compelling class of building blocks for several key reasons:
-
Structural Rigidity: The poly-aromatic terphenyl backbone imparts exceptional rigidity, which is crucial for constructing robust frameworks with permanent porosity and high thermal stability.[2]
-
Geometric Diversity: The terphenyl scaffold allows for precise control over the angle between terminal carboxylate groups through isomeric variation (para, meta, ortho), enabling the synthesis of MOFs with diverse and predictable network topologies.
-
Tunable Length and Functionality: The length of the linker can be extended, and the central or terminal phenyl rings can be functionalized with various chemical groups. This allows for fine-tuning of the MOF's pore size, surface chemistry, and active sites for specific applications like catalysis or targeted molecular recognition.[3]
This guide will compare MOFs derived from linkers with different connectivity (isomerism) and functional groups to illustrate these design principles.
The Influence of Linker Isomerism on MOF Architecture
The spatial orientation of the coordinating carboxylate groups on the terphenyl backbone has a profound impact on the resulting MOF structure. This can be best understood by comparing linkers with linear versus angular geometries.
Case Study 1: Linear p-Terphenyl Linkers
Linkers based on p-terphenyl, such as [1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid, are linear and rigid. This geometry favors the formation of extended, often porous, two-dimensional (2D) or three-dimensional (3D) networks. For example, the solvothermal reaction of a functionalized p-terphenyl dicarboxylate (3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid) with Zn(II) or Cu(II) salts yields a variety of 1D and 2D structures depending on the metal and reaction conditions.[4] The linearity of the linker, when combined with other ancillary ligands, can produce grid-like 2D layers with open rectangular channels.[4]
Case Study 2: Angular m-Terphenyl Linkers
In contrast, linkers based on m-terphenyl, such as terphenyl-3,3'-dicarboxylate, possess a distinct C2h symmetry with an angular disposition of the carboxylate groups.[5] This "bent" geometry fundamentally alters the directionality of coordination, often leading to more complex, intertwined 3D frameworks. A study on Co(II) and Mn(II) MOFs with this linker revealed the formation of dense 1D metal-ligand chains that further interconnect into non-porous 3D frameworks.[5] The removal of coordinated solvent molecules in this case did not result in significant gas uptake, highlighting how a change in linker isomerism can dramatically impact the porosity of the final material.
The fundamental difference in structural outcome is visualized below.
Caption: Impact of terphenyl linker isomerism on MOF architecture.
Comparative Performance Data of Terphenyl-Based MOFs
Direct comparison of MOFs is challenging as synthesis conditions significantly influence their properties.[6] However, compiling data from various studies provides valuable insight into how linker choice affects performance. The table below summarizes key data for several terphenyl-based MOFs, illustrating the diversity of achievable structures and properties.
| MOF Name/System | Terphenyl Linker | Metal Ion(s) | Dimensionality | Key Structural/Performance Characteristics | Application |
| [Zn(L)(DMF)₂]ₙ (1) | 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid | Zn(II) | 1D | Zig-zag chain structure. Most efficient catalyst among the series.[4] | Catalysis |
| [Cu₃(OH)₂(L)₂]ₙ (4) | 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid | Cu(II) | 2D | Layered structure with trinuclear Cu(II) clusters. Lower catalytic activity than Zn-MOF.[4] | Catalysis |
| [M(3,3'-tpdc)(dmf)] | terphenyl-3,3'-dicarboxylate (3,3'-tpdc) | Co(II), Mn(II) | 3D | Isostructural, non-porous frameworks. Exhibit weak antiferromagnetic interactions.[5] | Magnetism |
| BUT-12/NU-1200 | 5′-(4-carboxyphenyl)-2′,4′,6′-trimethyl-[1,1′:3′,1″-terphenyl]-4,4″-dicarboxylic acid | Zr(IV) | 3D | Hierarchically porous with octahedral cages of ~1.75 nm.[7] | Gas Storage |
| UiO-68-NH₂ | 2′-amino-[1,1′:4′,1″-terphenyl]-4,4′′-dicarboxylic acid | Zr(IV) | 3D | Isoreticular to UiO-68. The -NH₂ group alters the hydrophilicity and water adsorption properties.[8] | Adsorption |
Experimental Protocols
Scientific integrity requires reproducible and self-validating protocols. Below are detailed methodologies for the synthesis and characterization of terphenyl-based MOFs.
Workflow for Solvothermal MOF Synthesis
The general workflow for synthesizing these materials is outlined below. The key is precise control over molar ratios, temperature, and time.[9]
Caption: General experimental workflow for solvothermal MOF synthesis.
Protocol 1: Solvothermal Synthesis of [Zn(L)(DMF)₂]ₙ (L = 3,3''-dipropoxy-p-terphenyl-4,4''-dicarboxylate)
This protocol is adapted from the synthesis of a catalytically active Zn-MOF.[4]
Materials:
-
3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid (H₂L)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave (20 mL)
Procedure:
-
In a 20 mL glass vial, combine H₂L (e.g., 0.1 mmol) and Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol).
-
Add 10 mL of DMF to the vial.
-
Sonicate the mixture for 15 minutes until a homogeneous suspension is formed.
-
Transfer the suspension to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C for 72 hours.
-
After 72 hours, cool the oven to room temperature at a rate of 10 °C/h.
-
Collect the resulting colorless crystals by vacuum filtration.
-
Wash the crystals thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted precursors.
-
Dry the product in a vacuum oven at 80 °C overnight.
Protocol 2: Material Characterization
Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the phase purity and crystallinity of the bulk synthesized material.
-
Procedure: A small amount of the dried MOF powder is gently packed into a sample holder. The PXRD pattern is recorded, typically using Cu Kα radiation, over a 2θ range of 5-50°. The experimental pattern must be compared with the pattern simulated from single-crystal X-ray diffraction data to validate the bulk sample's identity.
Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.
-
Procedure: A sample of the activated MOF (5-10 mg) is placed in an alumina pan. The sample is heated under a nitrogen atmosphere at a constant ramp rate (e.g., 10 °C/min) from room temperature to ~800 °C. Weight loss events correspond to the removal of guest/coordinated solvent molecules and eventual framework collapse.
Gas Adsorption Measurements:
-
Purpose: To determine the porosity, surface area (BET method), and pore volume of the MOF.
-
Procedure: A sample of the activated MOF is degassed under high vacuum at an elevated temperature (e.g., 150 °C) for several hours to ensure all guest molecules are removed from the pores. A nitrogen adsorption isotherm is then measured at 77 K. The BET surface area is calculated from the linear region of the isotherm.
Applications in Catalysis and Drug Delivery
Heterogeneous Catalysis
Terphenyl-based MOFs have demonstrated significant promise as recyclable, heterogeneous catalysts. In a comparative study, Zn(II) and Cu(II) MOFs synthesized from a dipropoxy-p-terphenyl dicarboxylate linker were tested in the cyanosilylation of aldehydes.[4]
-
Key Finding: The Zn(II)-based MOFs consistently showed higher catalytic activity than their Cu(II) counterparts, which can be attributed to the higher Lewis acidity of the Zn(II) centers.[4] The most efficient catalyst, a 1D Zn-MOF, could be easily recovered and reused for several cycles without a significant loss in activity.[4] This highlights the advantage of immobilizing active metal sites within a robust terphenyl framework. Additionally, MOFs built from terphenyl linkers have been employed as effective Lewis base catalysts for Henry reactions.[10]
Potential for Drug Delivery
While specific studies on drug delivery using terphenyl-based MOFs are still emerging, their intrinsic properties make them highly attractive candidates for this application. MOFs are widely explored as drug carriers due to their high porosity, tunable pore sizes, and the potential for surface functionalization.[11][12][13]
-
High Drug Loading: The large pore volumes, exemplified by hierarchically porous structures like BUT-12[7], suggest a high capacity for encapsulating therapeutic molecules.
-
Controlled Release: The robust but biodegradable nature of many MOFs allows for the controlled release of drugs.[11] The rate of release can be tuned by modifying the linker or metal node to respond to specific biological stimuli like pH changes.[14] For instance, the acidic microenvironment of tumors could trigger the degradation of a pH-sensitive MOF, leading to targeted drug release.[13]
-
Biocompatibility: The use of biocompatible metals (e.g., Zn, Fe) and organic linkers is crucial.[11] The versatility of terphenyl chemistry allows for the incorporation of biocompatible functional groups to enhance cellular uptake and reduce toxicity.
The development of terphenyl-based MOFs specifically designed for drug delivery represents a promising frontier, combining the high stability of the terphenyl core with the proven potential of MOFs as advanced therapeutic delivery platforms.[14][15]
Conclusion
The choice of a terphenyl-based linker is a powerful tool for directing the synthesis of Metal-Organic Frameworks with tailored structures and functions. This guide has demonstrated that linker isomerism—the simple distinction between a linear para-terphenyl and an angular meta-terphenyl backbone—can fundamentally alter the resulting framework's topology from an extended, porous grid to a dense, interpenetrated network. Furthermore, functionalizing the terphenyl core allows for the fine-tuning of surface chemistry and performance in applications such as gas adsorption and catalysis. The experimental data, though gathered from disparate studies, collectively underscores a clear principle: rational linker design is paramount. As synthetic methods become more refined, terphenyl-based MOFs will undoubtedly play an increasingly important role in the development of next-generation materials for catalysis, chemical separations, and advanced drug delivery systems.
References
- 1. Multi-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 2. Application of metal-organic frameworks and their derivates for thermal-catalytic C1 molecules conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of MOFs and Characterization and Drug Loading Efficiency [mdpi.com]
A Comparative Performance Analysis of OLED Emitters: The Case for p-Terphenyl Derivatives Against Advanced Emitter Technologies
The pursuit of efficient and stable blue-emitting materials is a cornerstone of next-generation Organic Light-Emitting Diode (OLED) technology, pivotal for both full-color displays and solid-state lighting. While significant strides have been made with red and green emitters, their blue counterparts have historically presented a formidable challenge, often becoming the limiting factor in overall device performance and longevity.[1][2] This guide provides a comparative analysis of OLEDs utilizing emitters based on the p-terphenyl scaffold, specifically p-Terphenyl-4-carboxylic acid and its derivatives, against the current state-of-the-art phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters.
The Foundation: Emitter Generations in OLEDs
The evolution of OLED technology is often categorized by the generation of the emitter material used, each defined by its mechanism of converting electrical energy into light and its theoretical maximum internal quantum efficiency (IQE).
-
1st Generation (Fluorescence): These emitters, which include p-terphenyl derivatives, utilize only singlet excitons (25% of the total excitons formed) for light emission, limiting their maximum theoretical IQE to 25%.[1] Despite this limitation, they are noted for their potential for deep blue color purity and generally longer operational lifetimes compared to early phosphorescent materials.[1]
-
2nd Generation (Phosphorescence): By incorporating heavy metal atoms like iridium, these emitters can harvest both singlet and triplet excitons (100% of excitons), enabling a theoretical IQE of 100%.[1] This leads to significantly higher efficiencies.
-
3rd Generation (TADF): These purely organic emitters also achieve a theoretical 100% IQE by using thermal energy to convert non-emissive triplet excitons into emissive singlet excitons through a process called reverse intersystem crossing (RISC).[3]
-
4th Generation (Hyperfluorescence): This advanced approach combines a TADF sensitizer with a fluorescent emitter. The TADF material harvests all excitons and then efficiently transfers the energy to the fluorescent emitter, resulting in high efficiency coupled with the narrow emission spectrum and stability of fluorescent materials.[4]
p-Terphenyl Derivatives: A Classical Fluorescent Emitter
The rigid, conjugated structure of the p-terphenyl backbone makes it an attractive candidate for a blue emitter. The terphenyl scaffold provides a robust framework, and functionalization, such as the addition of a carboxylic acid group, allows for tuning of the material's electronic properties and processability. While 4,4'-Dinitro-p-terphenyl is a known intermediate for synthesizing emissive materials, comprehensive performance data for OLEDs using this compound as the primary emitter is not widely published in leading journals.[5]
However, research on related terphenyl derivatives provides insight into the potential of this class of materials. For instance, a non-doped OLED device using an indenopyrazine core substituted with m-terphenyl side groups has been reported. This device exhibited pure violet-blue emission, but with a modest maximum external quantum efficiency (EQE) of 1.88%.[6] This performance level is characteristic of simple fluorescent emitters, which, while valuable for their stability and color purity, are significantly outpaced by more advanced technologies.
The Advanced Contenders: Phosphorescent and TADF Emitters
The limitations of first-generation fluorescent emitters have driven extensive research into phosphorescent and TADF materials, which now dominate the high-performance OLED landscape.
Phosphorescent Iridium(III) Complexes
Blue phosphorescent OLEDs (PHOLEDs), particularly those using iridium(III) complexes, have demonstrated remarkable efficiencies. By engineering the ligands surrounding the central iridium atom, it is possible to achieve deep blue emission with high quantum yields. For example, the complex (dfdmappy)₂Ir(phim) has been used to create a pure blue OLED with a maximum EQE of 28% and CIE coordinates of (0.16, 0.21), representing a significant leap in performance over fluorescent emitters.[7]
Thermally Activated Delayed Fluorescence (TADF) Emitters
TADF emitters have emerged as a metal-free alternative to phosphors for achieving 100% IQE. The development in this area has been rapid, with new molecular designs continuously pushing the boundaries of efficiency and stability. Recent advancements in multi-resonance TADF (MR-TADF) materials have led to deep-blue emitters with exceptionally high performance. For instance, a device incorporating a spirofluorene-fused double boron MR-TADF emitter achieved a maximum EQE of 39.0% with deep-blue CIE coordinates of (0.13, 0.09).[8] Even higher efficiencies, up to 43.4%, have been reported for blue TADF OLEDs.[9]
Performance Data at a Glance: A Comparative Summary
The following table summarizes the key performance metrics of OLEDs based on a p-terphenyl derivative against high-performing phosphorescent and TADF blue emitters, illustrating the current performance gap.
| Emitter Type | Emitter Material Example | Max. External Quantum Efficiency (EQE) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime (at 1000 cd/m²) |
| Fluorescent | m-Terphenyl Indenopyrazine Derivative | 1.88%[6] | Not Reported | (0.173, 0.063)[6] | Not Reported |
| Phosphorescent | (dfdmappy)₂Ir(phim) | 28%[7] | Not Reported | (0.16, 0.21)[7] | Not Reported |
| Phosphorescent | tBuCz-based Ir(III) Emitter | 31.62%[10] | Not Reported | (0.175, 0.446)[10] | LT₅₀: 1237 hours [10] |
| TADF | Spirofluorene-fused Boron Emitter | 39.0%[8] | Not Reported | (0.13, 0.09)[8] | Not Reported |
| TADF | Chromeno[3,2-c]carbazol-8(5H)-one Derivative | 43.4% [9] | Not Reported | (0.14, 0.18)[9] | Not Reported |
Experimental Methodologies
To ensure a fair and reproducible comparison, standardized experimental protocols for the synthesis of emitter materials and the fabrication and characterization of OLED devices are crucial.
Synthesis of p-Terphenyl Derivatives
The Suzuki-Miyaura cross-coupling reaction is a versatile method for synthesizing the terphenyl backbone. A generalized protocol is as follows:
-
Reaction Setup: In a nitrogen-purged flask, combine the aryl halide (e.g., 1,4-dibromobenzene), the arylboronic acid (e.g., 4-carboxyphenylboronic acid), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., K₂CO₃).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution for the base.
-
Reaction: Heat the mixture under reflux for a specified time (e.g., 12-24 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final p-terphenyl derivative.
Caption: Generalized workflow for the synthesis of p-terphenyl derivatives.
OLED Fabrication and Characterization Workflow
The performance of an OLED is highly dependent on its architecture and the fabrication process. A common method is vacuum thermal evaporation.
-
Substrate Cleaning: Sequentially clean Indium Tin Oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Layer Deposition: Transfer the cleaned substrates to a high-vacuum chamber (<10⁻⁶ Torr). Deposit the organic layers and the metal cathode sequentially by thermal evaporation. A typical device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al). The EML may consist of a host material doped with the emitter (e.g., p-terphenyl derivative).
-
Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a cover glass.
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer.
-
Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the J-V-L data.
-
Measure the electroluminescence (EL) spectra to determine the emission color and calculate the CIE coordinates.
-
Conduct lifetime testing by applying a constant current and monitoring the luminance decay over time. The lifetime is often reported as LT₅₀, the time for luminance to drop to 50% of its initial value.[10]
-
Caption: Workflow for OLED fabrication and performance evaluation.
Fundamental Emission Mechanisms
The disparity in efficiency between the emitter generations is rooted in how they handle the electrically generated singlet and triplet excitons.
References
- 1. benchchem.com [benchchem.com]
- 2. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. High-performance deep-blue electroluminescence from multi-resonance TADF emitters with a spirofluorene-fused double boron framework - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Synergy in Molecular Characterization: Cross-Validation of Experimental and Computational Results for p-Terphenyl-4-carboxylic Acid
p-Terphenyl-4-carboxylic acid (C₁₉H₁₄O₂) is a fascinating molecule, featuring a rigid, conjugated terphenyl backbone coupled with a reactive carboxylic acid functional group. This structure makes it a valuable building block in materials science for creating liquid crystals, functional polymers, and metal-organic frameworks (MOFs). Accurate characterization is paramount, and by integrating high-fidelity computational models with robust experimental data, we can achieve a level of certainty that neither approach can offer in isolation.
Part I: The Experimental Foundation - Empirical Characterization of p-TCA
Experimental analysis provides the ground truth—direct measurements of the molecule's behavior and properties. The choice of techniques is dictated by the information we seek: electronic structure, functional group identification, and the precise arrangement of atoms.
Method 1: UV-Visible (UV-Vis) Spectroscopy
-
Expertise & Rationale: UV-Vis spectroscopy is the quintessential technique for probing the electronic transitions within a conjugated system. For p-TCA, the extended π-system of the terphenyl backbone is expected to give rise to strong π → π* transitions. The choice of a polar protic solvent like methanol is deliberate; it readily solubilizes the carboxylic acid and its effect on the absorption wavelength can be accounted for in computational models.
-
Experimental Protocol: Solution-Phase UV-Vis Absorbance
-
Sample Preparation: Prepare a dilute stock solution of p-TCA in spectroscopic-grade methanol (e.g., 1 mg/100 mL). Perform serial dilutions to obtain a concentration that yields an absorbance maximum between 0.5 and 1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use spectroscopic-grade methanol as the reference blank.
-
Data Acquisition: Scan the sample from 400 nm down to 200 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max).
-
-
Experimental Result: Studies have reported a distinct UV absorption band for p-TCA in methanol at 294 nm .[1] Upon excitation at this wavelength, an emission maximum is observed at 380 nm, indicating the molecule's fluorescent properties.[1]
Method 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expertise & Rationale: FTIR spectroscopy is unparalleled for the rapid and definitive identification of functional groups, as each covalent bond vibrates at a characteristic frequency. For p-TCA, we are primarily interested in confirming the presence of the carboxylic acid moiety (both the O-H and C=O bonds) and the aromatic rings. Attenuated Total Reflectance (ATR) is the preferred method for a solid sample as it requires minimal preparation and yields high-quality, reproducible spectra.
-
Experimental Protocol: Solid-State ATR-FTIR
-
Sample Preparation: Place a small amount of powdered p-TCA directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the key vibrational modes.
-
-
Expected Results: While a publicly available spectrum for the free acid is sparse, the expected peaks based on its structure are well-established. Studies have utilized reflection-IR spectroscopy to analyze this molecule in self-assembled monolayers.[2][3]
-
~3300-2500 cm⁻¹: A very broad band characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.
-
>3000 cm⁻¹: Sharp, medium-intensity peaks corresponding to aromatic C-H stretching.
-
~1700 cm⁻¹: A strong, sharp absorption from the C=O (carbonyl) stretch of the carboxylic acid.
-
~1600, 1485 cm⁻¹: Strong to medium peaks from C=C stretching vibrations within the aromatic rings.
-
~1300 cm⁻¹: A medium band associated with the C-O stretching of the carboxylic acid.
-
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Rationale: ¹H and ¹³C NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The chemical shift of each nucleus reveals its electronic environment, while coupling patterns in ¹H NMR show connectivity. For p-TCA, DMSO-d₆ is a suitable solvent as it will solubilize the compound and allow for the observation of the acidic carboxylic proton.
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of p-TCA in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Perform standard ¹H, ¹³C, and potentially 2D correlation experiments (e.g., COSY, HSQC).
-
Analysis: Assign peaks based on their chemical shift, integration (for ¹H), and multiplicity.
-
-
Expected Results: Based on data from closely related p-TCA derivatives, the ¹H NMR spectrum is expected to be highly informative.[1][4]
-
~13 ppm: A broad singlet for the carboxylic acid proton (-COOH).
-
~8.1-8.2 ppm & ~7.8-7.9 ppm: Two sets of doublets, each integrating to 2H. These correspond to the classic AA'BB' system of the para-substituted terminal benzene ring bearing the carboxylic acid.
-
~7.7-7.8 ppm: A multiplet integrating to 4H, representing the protons on the central phenyl ring.
-
~7.5-7.6 ppm & ~7.4-7.5 ppm: Two multiplets, likely a doublet and a triplet, corresponding to the 5 protons of the unsubstituted terminal phenyl group.
-
Part II: In Silico Analysis - Computational Modeling of p-TCA
Computational chemistry, specifically Density Functional Theory (DFT), allows us to build a model of the molecule from first principles and predict its properties. This predictive power is essential for interpreting experimental results and understanding the underlying electronic structure that governs its behavior.
-
Expertise & Rationale: The goal is to calculate the molecule's minimum-energy geometry and then use this optimized structure to predict its spectroscopic properties. The choice of functional and basis set is a balance between accuracy and computational cost. The B3LYP functional is a well-regarded hybrid functional for organic molecules, while a Pople-style basis set like 6-311+G(d,p) provides sufficient flexibility for an accurate description of the electronic structure. This level of theory has proven effective for related terphenyl systems.[5][6]
-
Computational Protocol: A Standard DFT Workflow
-
Structure Input: Build the 3D structure of p-TCA in a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set . The optimization should be performed in a simulated solvent environment (e.g., using the SMD or CPCM continuum models for methanol) to best mimic experimental conditions.
-
Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory. This serves two purposes: it confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and it generates the predicted IR spectrum.
-
UV-Vis Spectrum Prediction: Using the optimized geometry, perform a Time-Dependent DFT (TD-DFT) calculation to compute the electronic excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.
-
NMR Chemical Shift Prediction: Employ the Gauge-Independent Atomic Orbital (GIAO) method on the optimized structure to calculate the ¹H and ¹³C NMR chemical shifts.
-
Part III: Cross-Validation - The Synergistic Comparison
This is where the power of the combined approach becomes evident. By directly comparing the measured experimental data with the predicted computational data, we can validate both our structural assignment and our theoretical model.
Structural Properties: Geometry
Spectroscopic Properties: A Head-to-Head Comparison
The true validation comes from comparing the predicted spectra with the experimental results.
Table 1: Comparison of Key Experimental and Calculated FTIR Vibrational Frequencies
| Vibrational Mode | Expected Experimental Range (cm⁻¹) | DFT Calculated (cm⁻¹) (Scaled) |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (Broad) | ~2950 (Scaled) |
| C-H Stretch (Aromatic) | >3000 | ~3050-3100 (Scaled) |
| C=O Stretch (Carbonyl) | ~1700 | ~1710 (Scaled) |
| C=C Stretch (Aromatic) | ~1600, 1485 | ~1595, 1490 (Scaled) |
Causality Note: DFT-calculated frequencies are typically scaled (by ~0.96-0.98 for B3LYP) because the calculation assumes a harmonic oscillator model, which deviates from the true anharmonic nature of molecular bonds. The strong correlation after scaling validates the assignment of the experimental peaks.
Table 2: Comparison of Experimental and Calculated UV-Vis Absorption
| Property | Experimental Result | TD-DFT Calculated Result |
| λ_max | 294 nm[1] | ~285-305 nm |
Causality Note: The TD-DFT calculation is highly sensitive to the simulated environment. A match within ±10-15 nm is considered a good agreement and confirms that the observed absorption corresponds to the predicted π → π* electronic transition of the terphenyl chromophore.
Table 3: Comparison of Key Experimental and Calculated ¹H NMR Chemical Shifts
| Proton Environment | Expected Experimental δ (ppm) | GIAO DFT Calculated δ (ppm) |
| Carboxylic Acid (-COOH) | ~13.0 | ~12.5-13.5 |
| Aromatic (Ring with COOH) | ~8.1 and ~7.8 | ~8.0 and ~7.7 |
| Aromatic (Central Ring) | ~7.7 | ~7.6-7.7 |
Causality Note: The excellent agreement between the expected experimental shifts and the GIAO-calculated values provides the highest level of confidence in the precise atomic arrangement and electronic structure of the molecule in solution.
Conclusion
References
A Senior Application Scientist's Guide to Confirming the Purity of p-Terphenyl-4-carboxylic Acid: A Comparative Analysis
Introduction: The Imperative of Purity in High-Value Chemical Intermediates
p-Terphenyl-4-carboxylic acid (C₁₉H₁₄O₂) is a rigid, aromatic carboxylic acid that serves as a critical building block in advanced materials science and drug discovery. Its well-defined linear structure makes it a valuable precursor for synthesizing high-performance polymers, liquid crystals, and metal-organic frameworks (MOFs).[1][2] In the realm of drug development, terphenyl scaffolds are explored for their potential in creating novel therapeutics.[3]
The functional integrity of these sophisticated end-products is directly contingent on the purity of the starting materials. The presence of even minor impurities—such as unreacted precursors, isomeric by-products, or residual solvents—can drastically alter the physical properties of a polymer, compromise the crystalline structure of a MOF, or introduce unforeseen toxicity in a pharmaceutical agent.[4] Therefore, rigorous analytical characterization is not merely a quality control step; it is a fundamental requirement for reproducible and reliable scientific outcomes.
This guide provides a comparative overview of key analytical methodologies for assessing the purity of this compound. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, offering a framework for creating a self-validating, multi-faceted analytical workflow.
Anticipating the Adversaries: Common Impurities in this compound
A robust purity analysis begins with an understanding of what impurities might be present. The synthesis of p-terphenyl derivatives often involves cross-coupling reactions (like Suzuki coupling) or multi-step sequences starting from simpler aromatic compounds.[5] This context suggests several classes of potential impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include compounds like 4-bromobiphenyl or phenylboronic acid.
-
Process Intermediates: Incomplete carboxylation can lead to the presence of p-terphenyl, the parent hydrocarbon lacking the carboxylic acid group.[6]
-
Isomeric Impurities: Side reactions could potentially generate other isomers, such as m-terphenyl-based carboxylic acids.
-
By-products: Homocoupling of starting materials can lead to impurities like biphenyl.
-
Residual Solvents: Solvents used during reaction or purification (e.g., toluene, DMF, ethyl acetate) may be retained in the final product.[7]
A comprehensive analytical strategy must be capable of detecting and quantifying this diverse range of potential contaminants.
The Orthogonal Approach: A Strategy for Unimpeachable Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A truly trustworthy assessment relies on an orthogonal approach, which involves using multiple, distinct analytical methods that measure different chemical or physical properties of the sample. This strategy minimizes the risk of an impurity going undetected because it co-elutes in chromatography or has a non-responsive chromophore.
Caption: A logical workflow for the comprehensive purity analysis of this compound.
Comparative Guide to Key Characterization Techniques
The choice of analytical technique is dictated by the specific question being asked—ranging from simple identity confirmation to precise quantification of trace impurities. Below is a comparative analysis of the most effective methods.
| Technique | Principle | Information Provided for this compound | Typical LOD/LOQ | Strengths | Weaknesses |
| Melting Point | Temperature at which a solid transitions to a liquid. | A sharp melting point close to the literature value (~305 °C) indicates high purity.[8][9] Impurities cause depression and broadening of the range.[10] | N/A (Qualitative) | Fast, inexpensive, excellent first indicator of purity.[10] | Non-specific; cannot identify impurities. Insensitive to small amounts of impurities. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular bonds, causing vibrations. | Confirms the presence of key functional groups: broad O-H stretch (2500-3300 cm⁻¹) and C=O stretch (~1710 cm⁻¹) for the carboxylic acid.[11] Absence of impurity-specific peaks. | ~1-5% | Rapid, non-destructive, excellent for functional group confirmation. | Not suitable for quantifying impurities. Insensitive to impurities with similar functional groups. |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field. | Provides an unambiguous structural fingerprint. Confirms proton and carbon environments. Can detect and identify structurally similar impurities. The carboxylic proton appears at a characteristic downfield shift (~12 δ).[11] | ~0.1-1% | Provides detailed structural information. qNMR can determine absolute purity without a reference standard of the analyte.[12] | Relatively low sensitivity compared to HPLC. Requires more expensive instrumentation and deuterated solvents. |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | The gold standard for purity determination.[12] Quantifies the main peak area relative to impurity peaks. Provides a percentage purity value (e.g., area % normalization). | ~0.01-0.1%[12] | High sensitivity, high resolution, and excellent quantitative accuracy.[13] | Requires method development. Not suitable for non-UV active or volatile impurities. Assumes similar response factors for impurities in area % calculations. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Confirms the molecular weight of the main peak (C₁₉H₁₄O₂ = 274.31 g/mol ).[8] Helps in identifying the molecular weights of unknown impurity peaks. | <0.01% | Combines the separation power of HPLC with the high sensitivity and specificity of MS for impurity identification.[13] | More complex instrumentation. Ionization efficiency can vary between compounds, making quantification challenging without standards. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for measurement. | Confirms the bulk elemental composition (%C, %H, %O) matches the theoretical values for C₁₉H₁₄O₂. | N/A | Provides fundamental confirmation of the molecular formula. | Does not detect isomeric impurities. Requires a relatively large amount of sample. |
Detailed Experimental Protocols
Trustworthiness in analytical science is built on well-described and reproducible methods. The following protocols provide a starting point for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay
This reverse-phase HPLC method is designed to separate this compound from potential non-polar impurities (like p-terphenyl) and more polar by-products.
Caption: Workflow for HPLC-UV purity analysis of this compound.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reagents & Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (H₃PO₄) or Formic Acid (for MS compatibility)
-
This compound test sample
-
Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 255 nm (based on the strong UV absorbance of the terphenyl chromophore)
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 5 95 25.0 5 95 25.1 70 30 | 30.0 | 70 | 30 |
-
-
-
Data Analysis: Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
¹H NMR for Structural Confirmation
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), as it readily dissolves the carboxylic acid and its acidic proton is observable.
-
Procedure:
-
Prepare a solution of ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Acquire the ¹H NMR spectrum.
-
Expected Chemical Shifts:
-
~12-13 ppm: A broad singlet corresponding to the acidic proton of the carboxylic acid. This is a key diagnostic peak.
-
~7.5-8.2 ppm: A complex series of multiplets corresponding to the 13 aromatic protons on the terphenyl backbone. The integration of this region should correspond to 13H relative to the 1H of the carboxylic acid proton.
-
-
Melting Point Determination
-
Instrumentation: Calibrated melting point apparatus.
-
Procedure:
-
Ensure the sample is a fine, dry powder.[10]
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary in the apparatus and heat rapidly to ~20 °C below the expected melting point (305 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point). A pure sample should have a sharp melting range of ≤ 1 °C.
-
Interpreting the Data: A Comparative Case Study
Let's compare the expected analytical data for a >99.5% pure sample versus a sample contaminated with 2% p-terphenyl .
| Technique | Expected Result for >99.5% Pure Sample | Result for Sample with 2% p-Terphenyl Impurity | Interpretation |
| Melting Point | Sharp range: e.g., 304-305 °C.[8][9] | Depressed and broad range: e.g., 298-302 °C. | The presence of the less polar p-terphenyl disrupts the crystal lattice of the carboxylic acid, lowering the energy required to melt it. |
| FTIR | Strong, broad O-H stretch (2500-3300 cm⁻¹). Strong C=O stretch (~1710 cm⁻¹).[11] | The characteristic O-H and C=O bands are present, but may be slightly less defined. No new, distinct peaks are likely to be seen at this impurity level. | FTIR is excellent for confirming identity but lacks the sensitivity to reliably detect a 2% impurity with a similar carbon skeleton. |
| ¹H NMR (DMSO-d₆) | Broad singlet at ~12.5 ppm (1H). Complex aromatic signals from 7.5-8.2 ppm integrating to 13H. | Broad singlet at ~12.5 ppm integrates to slightly less than 1H relative to the aromatic region. The aromatic signals will integrate to a value slightly higher than 13H. | The ratio of the carboxylic acid proton to the aromatic protons is altered. The p-terphenyl impurity adds aromatic signals but lacks the acidic proton, skewing the integration.[14][15] |
| HPLC-UV (255 nm) | A single major peak at a specific retention time (e.g., 12.5 min) with an area % > 99.5%. | A major peak at 12.5 min. A second, smaller peak appears at a later retention time (e.g., 18.0 min) with an area of ~2%. | The non-polar p-terphenyl is less affine to the polar mobile phase and interacts more strongly with the C18 stationary phase, resulting in a longer retention time. This provides clear quantitative evidence of the impurity. |
| LC-MS | Main peak shows [M-H]⁻ ion at m/z 273.1. | In addition to the main peak's mass, the impurity peak will show an [M]⁺ ion at m/z 230.3, corresponding to the molecular weight of p-terphenyl.[6] | MS provides definitive molecular weight evidence for both the target compound and the impurity, confirming the impurity's identity as p-terphenyl. |
Conclusion
While classic methods like melting point and FTIR provide rapid and valuable initial checks, they lack the sensitivity and specificity for modern research standards. The combination of high-resolution HPLC for quantitative purity and impurity profiling, coupled with NMR and LC-MS for definitive structural confirmation and impurity identification, forms the cornerstone of a reliable analytical workflow. By understanding the principles of each technique and the likely nature of potential impurities, researchers can design and execute a characterization strategy that ensures the quality, safety, and reliability of their work.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p-Terphenyl [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. 5731-15-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | CAS#:5731-15-7 | Chemsrc [chemsrc.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. benchchem.com [benchchem.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. p-Terphenyl(92-94-4) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
A Comparative Review of Synthetic Routes for p-Terphenyl-4-carboxylic Acid
Introduction: p-Terphenyl-4-carboxylic acid is a rigid, rod-like molecule with significant applications in materials science and as a key building block in the synthesis of liquid crystals, and functional polymers. Its unique structure, featuring a central p-terphenyl core appended with a carboxylic acid group, imparts desirable properties such as thermal stability and defined geometry. The efficient and scalable synthesis of this compound is therefore of considerable interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of the most prevalent synthetic strategies for this compound, offering in-depth technical insights, detailed experimental protocols, and a quantitative comparison to aid researchers in selecting the optimal route for their specific needs.
I. Strategic Overview of Synthetic Approaches
The construction of this compound primarily involves two key transformations: the formation of the terphenyl backbone and the introduction of the carboxylic acid functionality. The order and method of these steps define the overall synthetic strategy. The most prominent and well-established methods are Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and routes involving Grignard reagents. A less common but viable alternative is the Ullmann coupling.
This review will focus on a detailed comparison of the Suzuki-Miyaura and Grignard-based syntheses, with a brief discussion of the Ullmann reaction as a potential alternative.
II. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, particularly between sp²-hybridized carbon atoms, making it exceptionally well-suited for the synthesis of biaryls and polyaryls like p-terphenyls.[1][2] The reaction typically involves the coupling of an organoboron compound (a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[1][2]
A. Mechanistic Rationale and Experimental Choices
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobiphenyl), forming a Pd(II) complex. The choice of halide is critical, with reactivity following the trend I > Br > Cl. Aryl bromides often provide a good balance of reactivity and cost.
-
Transmetalation: The organic group from the organoboron species (e.g., 4-carboxyphenylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[4][5] The choice of base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and solvent system (often a mixture of an organic solvent and water) is crucial for efficient transmetalation.[4][5][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond of the p-terphenyl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[3]
The choice of phosphine ligands on the palladium catalyst can significantly influence the reaction's efficiency.[1][7] Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, RuPhos), can accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and allowing for the use of less reactive aryl chlorides.[1][4][7]
B. Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 4-bromobiphenyl and 4-carboxyphenylboronic acid, a route known for its high efficiency.
Materials:
-
4-Bromobiphenyl
-
4-Carboxyphenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobiphenyl (1.0 eq), 4-carboxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Solvent Addition: Add a 3:1 mixture of ethanol and deionized water to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring for 10-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with 2M HCl until the pH is approximately 2-3. This will precipitate the carboxylic acid product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or benzene and petroleum ether, to yield pure this compound as a white solid.[8]
III. Grignard Reagent-Based Synthesis
The use of Grignard reagents offers a classic and powerful alternative for C-C bond formation and carboxylation. This strategy typically involves the preparation of a terphenyl Grignard reagent, which is then reacted with carbon dioxide to form the carboxylate salt, followed by acidification.
A. Mechanistic Rationale and Experimental Choices
This approach can be divided into two main stages: the synthesis of a suitable terphenyl halide precursor and its subsequent conversion to the carboxylic acid.
-
Synthesis of 4-Bromo-p-terphenyl: A common precursor for the Grignard route is 4-bromo-p-terphenyl. This can be synthesized by the electrophilic bromination of p-terphenyl.[9][10] The reaction conditions must be carefully controlled to favor mono-bromination at the 4-position of one of the terminal phenyl rings.
-
Grignard Reagent Formation and Carboxylation: The Grignard reagent is formed by reacting 4-bromo-p-terphenyl with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[11] This step is highly sensitive to moisture and protic solvents, which will quench the Grignard reagent.[11] The resulting organomagnesium compound is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide (often in the form of dry ice). This forms a magnesium carboxylate salt, which upon acidic workup, yields the desired this compound.[12]
B. Detailed Experimental Protocol
Part 1: Synthesis of 4-Bromo-p-terphenyl
Materials:
-
p-Terphenyl
-
Bromine (Br₂)
-
An appropriate solvent (e.g., bromobenzene)[13]
Procedure:
-
Reaction Setup: In a reaction flask, dissolve p-terphenyl in bromobenzene.
-
Bromination: While stirring, add liquid bromine to the solution. Heat the reaction mixture to around 100-110°C for an extended period (e.g., 40 hours).[13]
-
Workup: Cool the reaction mixture and pour it into methanol to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with methanol, and purify by recrystallization from a suitable solvent like toluene to obtain 4-bromo-p-terphenyl.[13]
Part 2: Grignard Reaction and Carboxylation
Materials:
-
4-Bromo-p-terphenyl
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
Procedure:
-
Grignard Reagent Formation: In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 4-bromo-p-terphenyl in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Once the reaction starts, continue the addition and then reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard solution in an ice bath. Cautiously add crushed dry ice in small portions to the vigorously stirred solution. A viscous precipitate will form.
-
Workup: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Slowly add dilute HCl to quench the reaction and dissolve the magnesium salts.
-
Isolation and Purification: The product will precipitate out of the aqueous layer. Collect the solid by vacuum filtration, wash with water, and then recrystallize from a suitable solvent to yield pure this compound.
IV. Comparative Analysis
| Parameter | Suzuki-Miyaura Coupling | Grignard Synthesis | Ullmann Reaction |
| Typical Yield | High (often >90%)[6] | Moderate to High | Variable, often lower |
| Functional Group Tolerance | Excellent (tolerates esters, ketones, etc.)[2] | Poor (incompatible with protic groups and many carbonyls)[11] | Moderate |
| Reaction Conditions | Mild to moderate temperatures | Requires strictly anhydrous conditions; can be exothermic | High temperatures often required[14] |
| Starting Materials | Commercially available boronic acids and halides | Requires synthesis of a terphenyl halide precursor | Aryl halides and a copper catalyst[14] |
| Catalyst/Reagent Toxicity | Palladium catalysts can be toxic and require removal | Magnesium is relatively benign; organohalides can be toxic | Copper catalysts are less toxic than palladium |
| Scalability | Generally good, with catalyst cost being a factor | Can be challenging due to the sensitivity of Grignard reagents | Can be difficult to scale due to high temperatures and potential for side reactions |
V. Alternative Synthetic Route: The Ullmann Reaction
The Ullmann reaction, a copper-catalyzed coupling of aryl halides, represents an older but still relevant method for the formation of biaryl linkages.[14][15] In the context of p-terphenyl synthesis, a double Ullmann coupling could be envisioned, or a sequential coupling to build the terphenyl backbone.
While generally requiring harsher conditions (high temperatures and polar aprotic solvents) and offering lower yields and functional group tolerance compared to the Suzuki-Miyaura reaction, the Ullmann coupling can be advantageous in specific cases, particularly when the required boronic acids for a Suzuki coupling are unstable or difficult to prepare.[14][16] The lower cost and toxicity of copper compared to palladium can also be a consideration.[14] However, for the synthesis of this compound, the Suzuki and Grignard routes are generally more efficient and reliable.
VI. Conclusion and Recommendations
Both the Suzuki-Miyaura coupling and the Grignard synthesis are highly effective and viable routes for the preparation of this compound. The choice between them will largely depend on the specific requirements of the researcher, including available starting materials, desired scale, and tolerance for sensitive reaction conditions.
-
The Suzuki-Miyaura coupling is highly recommended for its high yield, excellent functional group tolerance, and milder reaction conditions. The commercial availability of a wide range of boronic acids and aryl halides makes this a versatile and reliable method, particularly for laboratory-scale synthesis and for creating diverse analogs.
-
The Grignard synthesis is a strong alternative, especially for large-scale production where the cost of palladium catalysts might be a concern. While it requires more stringent control of reaction conditions (i.e., absolute exclusion of water), it is a well-established and powerful method for forming both the C-C bonds of the terphenyl and for introducing the carboxylic acid group.
The Ullmann reaction remains a niche alternative, best considered when the substrates are incompatible with the other methods or when cost considerations for the catalyst are paramount. Ultimately, the detailed protocols and comparative data presented in this guide should empower researchers to make an informed decision and successfully synthesize this compound for their research and development needs.
VII. References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis and Properties of 4-Bromo-p-terphenyl (CAS 1762-84-1). Retrieved from --INVALID-LINK--
-
XUZHOU B&C CHEM CO LTD. (2018). Method for synthesizing 4,4'-dibromo p-terphenyl. Eureka | Patsnap. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
Barday, M., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
-
BDH Chemicals Ltd. (1980). The preparation of bromo-p-terphenyl derivatives. Google Patents. Retrieved from --INVALID-LINK--
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
-
Rathore, R., & Burns, C. L. (2004). 2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl). Organic Syntheses Procedure.
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from --INVALID-LINK--
-
CSUB. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (2023). One-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions. Synthetic Communications.
-
ResearchGate. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Retrieved from --INVALID-LINK--
-
Liu, Z., et al. (2018). Structural diversity and biological activity of natural p-terphenyls. Applied Microbiology and Biotechnology.
-
Arkivoc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
Garg, N. K., et al. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis.
-
Reddit. (n.d.). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
PubMed. (2021). A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media.
-
Semantic Scholar. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions.
-
University of Northern Iowa. (n.d.). THE GRIGNARD REACTION APPLIED TO THE TERPENE SERIES. Retrieved from --INVALID-LINK--
References
- 1. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Synthesis of Heteroaromatic Compounds by Oxidative Aromatization Using an Activated Carbon/Molecular Oxygen System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Efficient synthesis of oxygenated terphenyls and other oligomers: sequential arylation reactions through phenol oxidation-rearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. GT Digital Repository [repository.gatech.edu]
- 13. researchgate.net [researchgate.net]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the stability of p-Terphenyl-4-carboxylic acid in different chemical environments
An In-Depth Technical Guide to Evaluating the Stability of p-Terphenyl-4-carboxylic Acid in Diverse Chemical Environments
Introduction
This compound is a rigid, aromatic carboxylic acid of interest in materials science and as a potential scaffold in medicinal chemistry. Its terphenyl core imparts significant thermal stability and structural definition.[1] For researchers, scientists, and drug development professionals, understanding the chemical stability of this molecule is paramount for predicting its shelf-life, identifying potential degradation pathways, and ensuring its integrity in various formulations.
This guide provides a comprehensive framework for evaluating the stability of this compound. It is structured as a comparative study, pitting this compound against a structurally similar but less complex analogue, Biphenyl-4-carboxylic acid. This comparison will help to elucidate the impact of the additional phenyl ring on the molecule's stability. The methodologies described herein are based on the principles of forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[2] Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than it would typically encounter during storage and use, to accelerate degradation and identify potential vulnerabilities.[3][4]
Scientific Rationale for Stability Evaluation
The stability of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical quality attribute. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and changes in physical properties. Forced degradation studies are designed to probe the intrinsic stability of a molecule by exposing it to a range of chemical and physical stresses.[2] The primary objectives of such studies are:
-
To identify likely degradation products: This information is crucial for developing stability-indicating analytical methods and for toxicological assessment of the degradants.
-
To elucidate degradation pathways: Understanding the mechanisms of degradation (e.g., hydrolysis, oxidation, photolysis) allows for the development of more stable formulations and the definition of appropriate storage conditions.[4]
-
To assess the molecule's intrinsic stability: This helps in selecting the most stable drug candidates and in understanding the chemical properties of the molecule.
For aromatic carboxylic acids like this compound, key areas of concern include the potential for decarboxylation at elevated temperatures and photodecarboxylation upon exposure to light.[5][6] The carboxylic acid functional group can also undergo reactions under hydrolytic (acidic or basic) conditions.
Comparative Analytes
For the purpose of this guide, we will compare:
This comparison will allow for an assessment of how the extension of the conjugated π-system affects the overall stability of the molecule.
Experimental Workflow
The overall workflow for this stability evaluation is depicted in the diagram below. It begins with the preparation of stock solutions of the two analytes, followed by subjecting aliquots to various stress conditions. The stressed samples are then neutralized and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Caption: Experimental workflow for the forced degradation study.
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound and Biphenyl-4-carboxylic acid.
Preparation of Stock Solutions
-
Accurately weigh and dissolve an appropriate amount of this compound and Biphenyl-4-carboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare stock solutions of 1 mg/mL.
Stability-Indicating HPLC Method
A reversed-phase HPLC method with UV detection is suitable for this analysis. The method must be validated to ensure it can separate the parent compounds from any degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to elute both the parent compounds and any potential degradants. For example, start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis of the compounds)
-
Injection Volume: 10 µL
Forced Degradation Procedures
For each condition, a control sample (stored at 4°C in the dark) should be prepared alongside the stressed sample.
-
Acidic Condition:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Condition:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
Place a small amount of the solid compound in a vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
After heating, allow the sample to cool.
-
Prepare a 1 mg/mL solution of the stressed solid and analyze by HPLC.
-
Expose the stock solution (in a photostable container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[2]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, analyze the samples by HPLC.
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a table to facilitate comparison. The percentage of degradation can be calculated based on the reduction in the peak area of the parent compound in the stressed sample compared to the control sample.
Table 1: Comparative Stability Data of this compound and Biphenyl-4-carboxylic acid
| Stress Condition | Analyte | % Degradation | No. of Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C) | This compound | ||
| Biphenyl-4-carboxylic acid | |||
| Base Hydrolysis (0.1 M NaOH, 60°C) | This compound | ||
| Biphenyl-4-carboxylic acid | |||
| Oxidation (3% H₂O₂, RT) | This compound | ||
| Biphenyl-4-carboxylic acid | |||
| Thermal (Solid, 80°C) | This compound | ||
| Biphenyl-4-carboxylic acid | |||
| Photolytic (ICH Q1B) | This compound | ||
| Biphenyl-4-carboxylic acid |
Potential Degradation Pathways
Based on the chemical structure and literature on similar compounds, a likely degradation pathway for this compound under thermal or photolytic stress is decarboxylation.
Caption: Potential decarboxylation pathway of this compound.
Conclusion
This guide provides a robust framework for the systematic evaluation of the stability of this compound in comparison to Biphenyl-4-carboxylic acid. By following these detailed protocols, researchers can generate critical data to understand the intrinsic stability of the molecule, identify potential degradation products, and establish appropriate handling and storage conditions. The terphenyl core is expected to confer high thermal stability, but the carboxylic acid moiety remains a potential site for hydrolytic, oxidative, and photolytic degradation. The comparative approach will provide valuable insights into the structure-stability relationship of these aromatic carboxylic acids.
References
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. scbt.com [scbt.com]
- 8. Biphenyl-4-carboxylic acid [webbook.nist.gov]
Safety Operating Guide
Navigating the Safe Handling of p-Terphenyl-4-carboxylic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of p-Terphenyl-4-carboxylic acid, moving beyond basic data to offer practical, field-proven insights. Our goal is to empower you with the knowledge to manage this compound confidently and responsibly, ensuring both personal safety and the validity of your experimental outcomes.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid, powdered compound that requires careful handling due to its toxicological profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified with the following hazards:
The primary routes of exposure are inhalation of the powder, direct skin or eye contact, and accidental ingestion. Therefore, a comprehensive personal protective equipment (PPE) and handling strategy is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure risk. The following table outlines the mandatory PPE for all procedures involving this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Nitrile Gloves | Chemically resistant, powder-free. Consider double-gloving. | Nitrile provides good resistance to a range of chemicals.[3] Double-gloving provides an extra layer of protection and allows for the immediate removal of the outer glove if contaminated.[4] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. Cuffs should be tucked under the outer gloves. | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use.[4] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant chemical splash goggles. A full face shield should be worn over goggles when handling the powder.[2][5] | Protects against splashes and aerosolized particles entering the eyes. |
| Respiratory Protection | N95 Respirator or Higher | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood) to prevent inhalation of fine particles.[2] |
| Foot Protection | Shoe Covers | Disposable, non-slip shoe covers. | To be worn in designated handling areas to prevent the spread of contamination.[4] |
The Logic of PPE Selection
The choice of PPE is dictated by a thorough risk assessment. For a powdered substance like this compound, the primary concern is the generation of airborne dust during handling, such as weighing or transferring the compound. This is why respiratory protection is crucial. The potential for eye irritation necessitates the use of chemical splash goggles, with the added protection of a face shield during activities that could generate dust.
Operational Plan for Handling this compound
A systematic workflow is critical for minimizing exposure. All handling of this compound should occur within a designated and controlled area, such as a certified chemical fume hood, to control exposure at the source.
Step-by-Step Handling Procedure:
-
Area Preparation : Before starting, decontaminate the work surface within the chemical fume hood.[6] Place a plastic-backed absorbent pad on the work surface to contain any minor spills.[6]
-
Donning PPE : Put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves, safety goggles, face shield, and respirator (if required).[7][8][9]
-
Compound Handling : Conduct all manipulations of this compound (e.g., weighing, dissolving) on the absorbent pad within the fume hood. Use anti-static weigh boats and tools to minimize dust generation. When transferring the powder, do so carefully to avoid creating airborne dust.
-
Post-Handling Decontamination : After handling, wipe down all exterior surfaces of containers before removing them from the fume hood.
-
Doffing PPE : Remove PPE in the correct sequence to avoid cross-contamination: shoe covers, outer gloves, gown, inner gloves.[7][8] Remove eye and face protection and respirator outside of the immediate work area.
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[8]
Visualizing the PPE Workflow
References
- 1. Understand OSHA's Personal Protective Equipment Standards [constructionbusinessowner.com]
- 2. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 3. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. ibc.utah.edu [ibc.utah.edu]
- 8. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 9. What is the Proper Order for Donning Personal Protective Equipment? - Aport Global USA [aportglobal.us]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
